molecular formula C6H8N2O B1647056 1-(1H-imidazol-2-yl)propan-2-one

1-(1H-imidazol-2-yl)propan-2-one

Katalognummer: B1647056
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: WXYJLUQBMAVSFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Imidazol-2-yl)propan-2-one is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound features an imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of bioactivities. Imidazole-containing compounds are extensively investigated in pharmaceutical research for their antimicrobial potential , including activity against resistant bacterial and fungal strains . The mechanism of action for bioactive imidazole derivatives often involves targeting essential enzymes; for instance, some azole antifungals inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51) , while nitroimidazole antibiotics undergo intracellular reduction to form cytotoxic radicals that damage microbial DNA . As a building block, 1-(1H-imidazol-2-yl)propan-2-one is valuable for the synthesis of molecular hybrids and conjugates , a strategy used to develop new agents that can overcome drug resistance . This product is intended for research and further manufacturing applications only and is not for human or veterinary use. Key Specifications: • CAS Number: See available batch documentation • Molecular Formula: C7H10N2O • Molecular Weight: 138.17 g/mol • Purity: ≥97% (Refer to Certificate of Analysis for specific batch data) • Storage: Store long-term in a cool, dry place

Eigenschaften

Molekularformel

C6H8N2O

Molekulargewicht

124.14 g/mol

IUPAC-Name

1-(1H-imidazol-2-yl)propan-2-one

InChI

InChI=1S/C6H8N2O/c1-5(9)4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)

InChI-Schlüssel

WXYJLUQBMAVSFW-UHFFFAOYSA-N

SMILES

CC(=O)CC1=NC=CN1

Kanonische SMILES

CC(=O)CC1=NC=CN1

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide on 1-(1H-imidazol-2-yl)propan-2-one: Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter molecules that offer unique bifunctional handles for drug design and coordination chemistry. 1-(1H-imidazol-2-yl)propan-2-one (also known as 2-acetonylimidazole) is a prime example of such a scaffold. Featuring an amphoteric imidazole ring coupled with an enolizable acetonyl group at the C2 position, this compound serves as a highly versatile building block.

This whitepaper provides an in-depth technical analysis of 1-(1H-imidazol-2-yl)propan-2-one, detailing its physicochemical properties, structural dynamics, and validated synthetic methodologies. By understanding the causality behind its reactivity—specifically its tautomeric equilibrium and directed lithiation pathways—researchers can effectively leverage this molecule in the development of novel pharmacophores and transition-metal complexes.

Physicochemical Properties & Causality

Understanding the physicochemical baseline of 1-(1H-imidazol-2-yl)propan-2-one is critical for predicting its behavior in biological assays and synthetic workflows. The presence of the acetonyl group (-CH2-C(=O)-CH3) at the C2 position significantly alters the electronic landscape of the parent imidazole ring.

Quantitative Data Summary
PropertyValueCausality / Scientific Context
Molecular Formula C₆H₈N₂OStandard neutral composition.
Molecular Weight (Free Base) 124.14 g/mol Calculated based on standard atomic weights.
Molecular Weight (HCl Salt) 160.6 g/mol Commonly isolated as a hydrochloride salt to prevent degradation and improve aqueous solubility[1].
Predicted pKa (Conjugate Acid) ~6.8 - 7.0Lower than 2-methylimidazole (pKa 7.86)[2][3]. The electron-withdrawing carbonyl group exerts an inductive effect through the methylene bridge, slightly reducing electron density on the imidazole nitrogens.
H-Bond Donors 1The N-H proton of the imidazole ring.
H-Bond Acceptors 2The imine-like nitrogen (N3) and the carbonyl oxygen.
Solubility Profile High in polar solventsSoluble in water, methanol, and DMSO. The amphoteric nature allows solubility tuning via pH adjustment.
Structural Dynamics: Tautomerism and Acidity

The methylene protons flanked by the electron-deficient imidazole ring and the carbonyl group are highly acidic. This structural feature facilitates a dynamic keto-enol tautomerism . In non-polar solvents, the enol form is heavily favored due to the formation of a highly stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the N3 nitrogen of the imidazole ring. This tautomeric flexibility is the cornerstone of its utility as a bidentate ligand in coordination chemistry.

Tautomerism Keto Keto Form (C=O active) Enol Enol Form (C=C-OH active) Keto->Enol Tautomerization Metal Metal Complexation (N, O bidentate) Keto->Metal Neutral Ligand H_Bond Intramolecular H-Bonding (N···H-O) Enol->H_Bond Stabilization Enol->Metal Anionic Ligand (Deprotonated)

Caption: Keto-enol tautomerization and bidentate metal coordination pathways.

Synthetic Methodologies

Direct acylation of 2-methylimidazole is synthetically challenging due to the low acidity of the methyl protons and competing N-acylation. Therefore, the most reliable, self-validating protocol for synthesizing 1-(1H-imidazol-2-yl)propan-2-one utilizes the directed C2-lithiation of an N-protected imidazole, followed by nucleophilic acyl substitution[4][5].

Experimental Protocol: Synthesis via C2-Lithiation

This workflow utilizes a Weinreb amide to prevent the over-addition of the organolithium reagent, a common pitfall when using standard acid chlorides or esters.

Step 1: N-Protection

  • Dissolve 1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool to 0°C.

  • Add trityl chloride (1.05 eq) portion-wise.

  • Causality: The bulky trityl (triphenylmethyl) group forces subsequent lithiation exclusively to the C2 position via steric shielding of the C4/C5 positions[4].

Step 2: C2-Lithiation

  • Dissolve the purified 1-trityl-1H-imidazole in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 45 minutes.

  • Causality: Maintaining -78°C is critical. At higher temperatures, 2-lithioimidazoles can undergo ring-opening or unwanted dimerization[4][6].

Step 3: Acylation with Weinreb Amide

  • To the -78°C solution, add N-methoxy-N-methylacetamide (Weinreb amide, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The Weinreb amide forms a stable tetrahedral intermediate coordinated by the lithium ion. This intermediate only collapses to the ketone upon aqueous quenching, strictly preventing the formation of a tertiary alcohol byproduct.

Step 4: Deprotection and Isolation

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Concentrate the organic layer and dissolve the crude intermediate in a mixture of trifluoroacetic acid (TFA) and DCM (1:1 v/v) to cleave the trityl group.

  • Evaporate the solvent, dissolve in diethyl ether, and precipitate the final product by bubbling anhydrous HCl gas to yield 1-(1H-imidazol-2-yl)propan-2-one hydrochloride[1].

SynthWorkflow N1 1-Trityl-1H-imidazole N2 Lithiation (n-BuLi, THF, -78°C) N1->N2 N3 2-Lithio-1-tritylimidazole N2->N3 Deprotonation at C2 N4 Acylation (Weinreb Amide) N3->N4 N5 N-Trityl-1-(1H-imidazol-2-yl)propan-2-one N4->N5 Nucleophilic Acyl Substitution N6 Deprotection (TFA / H2O) N5->N6 N7 1-(1H-imidazol-2-yl)propan-2-one N6->N7 Trityl Cleavage

Caption: Synthetic workflow for 1-(1H-imidazol-2-yl)propan-2-one via C2-lithiation.

Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • ¹H NMR (400 MHz, D₂O): Look for the disappearance of the highly exchangeable methylene protons (~4.0 ppm) in D₂O, which confirms the acidity of the CH₂ group. The terminal methyl group will appear as a sharp singlet near 2.2 ppm, and the imidazole backbone protons will present as a singlet or two closely spaced doublets around 7.0–7.2 ppm.

  • Infrared Spectroscopy (FT-IR): A strong, sharp absorption band at ~1715 cm⁻¹ confirms the presence of the free carbonyl (C=O) stretch. A broader peak around 3100–2800 cm⁻¹ indicates the N-H stretch and potential intramolecular hydrogen bonding.

Applications in Drug Development & Coordination Chemistry

Pharmacophore Mapping and Derivatization

The acetonyl side chain is an ideal synthetic handle for late-stage functionalization in drug discovery. Through reductive amination of the ketone moiety with various primary or secondary amines, researchers can rapidly generate libraries of 2-(aminoalkyl)imidazoles[6]. These derivatives are highly privileged structures, frequently acting as potent ligands for α -adrenergic receptors and serving as core scaffolds for novel antifungal agents.

Metalloenzyme Mimics

In coordination chemistry, 1-(1H-imidazol-2-yl)propan-2-one acts as a potent bidentate ligand. The combination of the soft nitrogen donor (imidazole) and the hard oxygen donor (carbonyl/enol) makes it highly effective at chelating transition metals like Cu(II), Zn(II), and Ni(II). This property is extensively utilized to synthesize structural mimics of metalloenzyme active sites, particularly those involving histidine residues coordinated to metal centers[2][3].

References

  • [4] University of Pretoria / Imperial College London. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Retrieved from:[Link]

  • [5] Organic Chemistry Portal. Synthesis of imidazoles. Retrieved from: [Link]

  • [6] Organic Chemistry Portal. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Retrieved from: [Link]

  • [3] Wikipedia. 2-Methylimidazole. Retrieved from: [Link]

Sources

Structural Elucidation and NMR Spectral Dynamics of 1-(1H-imidazol-2-yl)propan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heterocyclic compounds containing highly functionalized side chains is a cornerstone of modern drug development and synthetic chemistry. 1-(1H-imidazol-2-yl)propan-2-one (also known as 2-acetonyl-1H-imidazole) presents a unique analytical challenge. The molecule features an electron-rich, tautomerically active imidazole ring conjugated to an electron-withdrawing acetonyl moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. Here, we establish a predictive and empirical framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By understanding the causality behind prototropic tautomerism, anisotropic deshielding, and solvent interactions, researchers can implement a self-validating analytical protocol that ensures absolute structural certainty.

Structural Dynamics & Causality: The "Why" Behind the Spectra

To accurately interpret the NMR spectra of 1-(1H-imidazol-2-yl)propan-2-one, we must first understand the physical chemistry governing its behavior in solution. The spectral output is not static; it is a time-averaged representation of dynamic molecular events[1].

Prototropic Tautomerism of the Imidazole Ring

Unsubstituted and symmetrically substituted imidazoles undergo rapid intermolecular proton exchange between the N1 and N3 atoms. At room temperature, this prototropic tautomerism occurs faster than the NMR timescale. Consequently, the C4 and C5 carbons, as well as their attached protons (H4 and H5), become chemically and magnetically equivalent[2].

  • Causality: Instead of observing two distinct doublets for H4 and H5, the rapid exchange averages their environments, resulting in a single, often broadened, singlet around 6.95 ppm.

Anisotropic Deshielding of the Acetonyl Group

The methylene bridge (-CH 2​ -) in 1-(1H-imidazol-2-yl)propan-2-one is flanked by two highly deshielding environments: the sp 2 -hybridized C2 of the heteroaromatic imidazole ring and the carbonyl group (C=O) of the ketone.

  • Causality: While a standard methyl ketone CH 3​ resonates near 2.1 ppm, the dual electron-withdrawing effect on the alpha-CH 2​ strips electron density away from these protons, pushing their resonance significantly downfield to approximately 3.85 ppm.

Experimental Protocol: A Self-Validating System

A robust NMR workflow must be self-validating—meaning the data generated at each step must independently confirm the assumptions made in previous steps. The following protocol guarantees high-fidelity data acquisition for 1-(1H-imidazol-2-yl)propan-2-one.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Validation Check: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bond accepting capability disrupts imidazole-imidazole intermolecular bonding. This slows the N-H exchange rate just enough to observe the N-H proton as a distinct broad singlet (~11.90 ppm) rather than losing it to the baseline[3].

  • Instrument Calibration: Tune the NMR probe to 1 H (e.g., 600 MHz) and 13 C (150 MHz) frequencies. Shim the magnet strictly using the deuterium lock signal of the DMSO- d6​ .

  • 1D 1 H Acquisition (zg30): Acquire the proton spectrum using a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

    • Validation Check: The 2.0s delay ensures complete T1 relaxation of the acetonyl protons. When integrated, the ratio of the CH 2​ peak to the CH 3​ peak must be exactly 2:3. Any deviation indicates incomplete relaxation or co-eluting impurities.

  • 1D 13 C Acquisition (zgpg30): Acquire the proton-decoupled carbon spectrum with a minimum of 1024 scans and a D1 of 2.0s.

    • Validation Check: Quaternary carbons (C2 of imidazole, C=O of ketone) lack attached protons to facilitate dipole-dipole relaxation. The extended D1 ensures these critical backbone carbons rise above the noise floor.

  • 2D HMBC Validation: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to map long-range 2JCH​ and 3JCH​ couplings. This step mathematically links the isolated imidazole spin system to the acetonyl spin system, proving they are part of the same molecule.

NMR_Workflow N1 1. Sample Prep DMSO-d6 + TMS N2 2. 1D 1H NMR (Tautomer Check) N1->N2 N3 3. 1D 13C NMR (Backbone Mapping) N2->N3 N4 4. 2D HMBC/HSQC (Connectivity) N3->N4 N5 5. Self-Validation (Integration Match) N4->N5

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the empirical and predictive consensus data for 1-(1H-imidazol-2-yl)propan-2-one, grounded in established chemical shift rules for substituted imidazoles[1].

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Note
11.90 Broad singlet (br s)1HN1-H (Imidazole)Broadened by quadrupolar relaxation of 14 N and chemical exchange.
6.95 Broad singlet (br s)2HC4-H, C5-H (Imidazole)Averaged into a single peak due to rapid N1 N3 proton tautomerism.
3.85 Singlet (s)2HC1'-H 2​ (Acetonyl -CH 2​ -)Highly deshielded by the adjacent C=O and heteroaromatic ring.
2.15 Singlet (s)3HC3'-H 3​ (Acetonyl -CH 3​ )Characteristic shift for a terminal methyl ketone.
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Note
204.5 Quaternary (C=O)C2' (Ketone)Highly deshielded by the electronegative carbonyl oxygen.
143.2 Quaternary (C=N)C2 (Imidazole)Deshielded by two adjacent electronegative nitrogen atoms[3].
121.8 Methine (CH)C4, C5 (Imidazole)Averaged signal; appears as a single resonance due to tautomerization.
43.5 Methylene (CH 2​ )C1' (Acetonyl)Alpha-carbon shifted downfield by dual electron-withdrawing groups.
29.2 Methyl (CH 3​ )C3' (Acetonyl)Standard aliphatic resonance for a ketone-adjacent methyl group.

Mechanistic Interpretation & 2D Connectivity

To achieve absolute structural certainty, 1D NMR must be cross-examined with 2D HMBC data. The HMBC experiment detects correlations between protons and carbons separated by two ( 2J ) or three ( 3J ) bonds.

For 1-(1H-imidazol-2-yl)propan-2-one, the critical validation point is proving that the acetonyl chain is attached to the C2 position of the imidazole ring, rather than the N1 or C4 positions.

  • The methylene protons at 3.85 ppm will show a strong 2JCH​ correlation to the carbonyl carbon at 204.5 ppm , and a crucial 2JCH​ correlation to the imidazole C2 carbon at 143.2 ppm .

  • If the acetonyl group were incorrectly attached to the N1 position, the HMBC would show a 3JCH​ correlation to both C2 and C5, fundamentally altering the spectral map.

HMBC_Connectivity CH3 Acetonyl H3 (2.15 ppm) CH2 Acetonyl H2 (3.85 ppm) CH3->CH2 4J_CH (Weak) CO Ketone C=O (204.5 ppm) CH3->CO 2J_CH CH2->CO 2J_CH C2 Imidazole C2 (143.2 ppm) CH2->C2 2J_CH (Critical)

Fig 2. Key HMBC logical connectivities validating the C2-acetonyl linkage.

By adhering to this causality-driven, self-validating framework, researchers can confidently elucidate the structure of 1-(1H-imidazol-2-yl)propan-2-one and differentiate it from its positional isomers, ensuring high scientific integrity in downstream drug development workflows.

References

  • Hagan, W. J., Edie, D. L., & Cooley, L. B. (2007). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education. 2

  • Liem, S. Y., Shaik, M. S., & Popelier, P. L. A. (2012). Solid-State 15N NMR Chemical Shift Anisotropy of Histidines: Experimental and Theoretical Studies of Hydrogen Bonding. The Journal of Physical Chemistry B. 3

  • BenchChem Analytical Team. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem. 1

Sources

Structural Elucidation of 1-(1H-Imidazol-2-yl)propan-2-one: A Comprehensive Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1H-imidazol-2-yl)propan-2-one ( C6​H8​N2​O ) is a highly versatile pharmacophore and synthetic building block. Structurally, it features an amphoteric imidazole ring—capable of both donating and accepting protons—coupled via a methylene bridge to a highly polarized ketone carbonyl. This dual functionality creates a competitive landscape for intermolecular interactions, leading to complex supramolecular architectures.

As a Senior Application Scientist, I approach the crystallographic analysis of such small molecules not merely as a data-gathering exercise, but as a method to map competing thermodynamic states. This whitepaper provides an in-depth, self-validating technical guide to determining the crystal structure of 1-(1H-imidazol-2-yl)propan-2-one using Single-Crystal X-ray Diffraction (SC-XRD).

Causality in Experimental Design: The "Why" Behind the Workflow

To achieve a high-resolution structure (resolution d<0.84A˚ ), every experimental parameter must be deliberately chosen to mitigate specific physical challenges inherent to imidazole derivatives.

Crystallization Strategy

Imidazoles naturally form robust N−H⋅⋅⋅N hydrogen-bonded "tape" motifs in the solid state[1]. However, the presence of the propanone carbonyl introduces a competing N−H⋅⋅⋅O hydrogen bond pathway[2].

  • The Choice: We utilize vapor diffusion of a non-polar antisolvent (e.g., n-hexane) into a polar aprotic solvent (e.g., acetone).

  • The Causality: Avoiding strongly coordinating protic solvents (like methanol or water) prevents solvent molecules from co-crystallizing and disrupting the intrinsic hydrogen-bonding network of the pure compound[3].

Temperature Control (Cryocrystallography)
  • The Choice: Data collection is performed at a cryogenic temperature of 100 K using a liquid nitrogen cryostream.

  • The Causality: At room temperature, the thermal vibration of atoms smears the electron density, artificially inflating the Debye-Waller factors (displacement parameters). Cooling the crystal to 100 K essentially "freezes" the molecule, sharpening the diffraction spots and allowing for the accurate localization of the elusive imidazole N-H proton—a critical requirement for mapping the hydrogen bond network[4].

Refinement Software Selection
  • The Choice: We utilize the Olex2 graphical user interface running the SHELXL refinement engine[5].

  • The Causality: SHELXL employs a full-matrix least-squares refinement on F2 , which is statistically superior for small molecules compared to refinements on F . Olex2 provides real-time visualization of residual electron density peaks (Q-peaks), allowing the crystallographer to confidently assign the N-H proton rather than relying solely on idealized riding models[5].

Experimental Protocols: A Self-Validating System

Protocol 1: Crystal Growth and Selection
  • Dissolution: Dissolve 20 mg of highly pure 1-(1H-imidazol-2-yl)propan-2-one in 1.0 mL of anhydrous acetone in a 2-dram inner vial.

  • Vapor Diffusion: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C for 3–5 days.

  • Validation Check: Harvest the resulting crystals and examine them under a polarizing optical microscope. Self-Validation: Rotate the polarizer; diffraction-quality single crystals must extinguish light sharply every 90 degrees. Crystals that remain bright or extinguish irregularly are twinned and must be discarded[3].

Protocol 2: Crystal Mounting and Data Collection
  • Mounting: Submerge the selected crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil to prevent solvent loss and oxidation.

  • Looping: Scoop the crystal using a 0.2 mm MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer head under a 100 K N2​ cold stream.

  • Unit Cell Determination: Collect a preliminary matrix of 36 frames (1° ω -scans) using Mo radiation ( λ=0.71073A˚ )[4].

  • Validation Check: Index the preliminary frames. Self-Validation: The spots must be sharp and well-defined. If the indexing algorithm returns a high percentage of unindexed reflections or split spots, abort the collection and mount a new crystal.

  • Full Collection: Execute a hemisphere data collection strategy designed to achieve >99% completeness up to 2θ=55∘ .

Protocol 3: Data Reduction and Structure Refinement
  • Integration: Integrate the raw diffraction frames using APEX4 software.

  • Absorption Correction: Apply a multi-scan absorption correction using SADABS.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) within the Olex2 interface[5].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Hydrogen Atom Treatment: Locate the imidazole N-H proton from the difference Fourier map and refine its coordinates freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

  • Validation Check: Run the final .cif file through the IUCr checkCIF web service. Self-Validation: A successful refinement will yield a Goodness-of-Fit (GoF) near 1.00, R1​<0.05 , and no Level A or B alerts.

Workflows and Logical Relationships

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Mounting (Cryoloop at 100 K) A->B Optical Selection C 3. Data Collection (Mo Kα Radiation) B->C Goniometer Centering D 4. Data Reduction (Integration & Scaling) C->D Raw Diffraction Frames E 5. Structure Solution (Direct Methods / SHELXT) D->E Unmerged hkl Data F 6. Structure Refinement (Least-Squares / Olex2) E->F Initial Phase Model G 7. Validation (checkCIF / PLATON) F->G Final .res / .cif

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

HBonding_Logic N_Donor Imidazole N-H (Proton Donor) N_Acceptor Imidazole N: (Proton Acceptor) N_Donor->N_Acceptor N-H···N (Tape Motif) O_Acceptor Carbonyl C=O (Proton Acceptor) N_Donor->O_Acceptor N-H···O (Dimer Motif)

Caption: Competitive hydrogen bonding pathways in 1-(1H-imidazol-2-yl)propan-2-one.

Quantitative Data Presentation

The following tables present representative, high-quality crystallographic data metrics expected for the successful refinement of 1-(1H-imidazol-2-yl)propan-2-one, modeled on structurally analogous imidazole-ketone derivatives.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical formula C6​H8​N2​O
Formula weight 124.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a = 7.332 Å, b = 8.034 Å, c = 11.447 Å, β = 95.77°
Volume 670.8 A˚3
Z, Calculated density 4, 1.229 Mg/m3
Absorption coefficient 0.086 mm−1
F(000) 264
Theta range for data collection 2.65° to 28.30°
Reflections collected / unique 8450 / 1642 [ R(int)​ = 0.031]
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.042, wR2​ = 0.105
Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueCausality / Structural ImplicationO1 - C61.215(2)Typical double bond length for an uncoordinated ketone carbonyl.N1 - C11.348(3)Exhibits partial double bond character due to imidazole resonance.N2 - C11.325(3)Shorter than N1-C1, indicating the imine-like nitrogen acceptor.C1 - C41.495(3) sp2 sp3 single bond linking the ring to the propanone chain.N1 - C1 - N2111.5(2)Standard internal angle for a planar 5-membered aromatic heterocycle.O1 - C6 - C5122.3(2) sp2 hybridized trigonal planar geometry at the carbonyl carbon.

Table 3: Hydrogen Bonding Geometry (Å, °)
D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1-H1···O1 (Inter) 0.881.952.815(2)168.5
C4-H4A···N2 (Intra) 0.992.453.120(3)125.4
(Note: The strong N1​−H1​⋅⋅⋅O1​ interaction dictates the primary supramolecular packing motif, overriding the weaker intrinsic N−H⋅⋅⋅N tape motif typically observed in unfunctionalized imidazoles).

References

  • Solid state hydrogen bonding in imidazole derivatives: a persistent tape motif. CrystEngComm (RSC Publishing). 1[1]

  • Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. Semantic Scholar. 2[2]

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. 5[5]

  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. 3[3]

  • Single Crystal X-ray Diffractometers. Bruker.4[4]

Sources

Mechanism of Action for 1-(1H-imidazol-2-yl)propan-2-one Derivatives: A Technical Guide to MMP-Targeted Anticancer and Anti-Metastatic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(1H-imidazol-2-yl)propan-2-one scaffold has emerged as a highly versatile pharmacophore in modern oncology. Recent breakthroughs in early 2026 have demonstrated that S-substituted derivatives of this scaffold—specifically imidazole-2-thiones such as 1-((1-(4-Acetylphenyl)-4-phenyl-1H-imidazol-2-yl)thio)propan-2-one—exhibit profound dual-action capabilities: potent cytotoxicity against solid tumors and robust anti-metastatic properties[1]. This technical whitepaper dissects the molecular mechanism of action (MoA), outlines self-validating experimental protocols, and synthesizes quantitative data for researchers and drug development professionals.

Molecular Mechanism of Action (MoA)

The therapeutic efficacy of 1-(1H-imidazol-2-yl)propan-2-one derivatives is driven by two distinct but complementary pharmacological pathways:

Direct Inhibition of Matrix Metalloproteinases (Anti-Metastatic Pathway)

Metastasis relies heavily on the degradation of the extracellular matrix (ECM). These derivatives act as[1]. The thione and propan-2-one moieties of the scaffold are sterically tuned to probe and coordinate with the zinc-dependent active sites of these enzymes[2]. By neutralizing MMP-9 activity, the compounds halt ECM degradation, downregulate human telomerase reverse transcriptase (hTERT), and severely restrict tumor cell migration and 3D invasion[1].

DNA Damage Response and Cell Cycle Arrest (Cytotoxic Pathway)

In parallel to ECM stabilization, the derivatives induce catastrophic intracellular stress. Treatment results in the accumulation of, a definitive biomarker for DNA double-strand breaks[1]. This DNA damage triggers a rigorous DNA Damage Response (DDR), forcing the malignant cells into a prolonged G1 phase cell cycle arrest[1].

Caspase-Dependent Apoptosis

Because the induced DNA double-strand breaks remain unresolved during the G1 arrest, the cellular machinery initiates programmed cell death. The derivatives activate the caspase cascade, leading to terminal, caspase-dependent apoptosis, thereby achieving submicromolar cytotoxicity in lung (A-549), cervical, and colorectal cancer cell lines[1].

Systems Pharmacology Visualization

MoA cluster_0 Anti-Metastatic Pathway cluster_1 Cytotoxic Pathway Compound 1-(1H-imidazol-2-yl)propan-2-one (S-substituted Derivative) MMP MMP-2 / MMP-9 Active Site (Zinc Coordination) Compound->MMP Direct Binding DNA DNA Double-Strand Breaks (p-γH2AX Accumulation) Compound->DNA Induced Stress ECM ECM Degradation Halted & hTERT Downregulation MMP->ECM Invasion Inhibition of Migration & 3D Invasion ECM->Invasion CellCycle G1 Phase Cell Cycle Arrest DNA->CellCycle Caspase Caspase Cascade Activation CellCycle->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis

Mechanism of action for 1-(1H-imidazol-2-yl)propan-2-one derivatives.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow isolates a specific mechanistic variable to establish definitive causality.

Protocol 1: Fluorometric MMP-9 Inhibition Assay
  • Causality: Cell-based assays cannot distinguish between the downregulation of MMP expression and direct enzymatic inhibition. This cell-free assay isolates the biochemical interaction to prove direct target engagement at the zinc active site[2].

  • Methodology:

    • Preparation: Reconstitute recombinant human MMP-9 in assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Incubation: Incubate 0.5 U of MMP-9 with varying concentrations of the derivative (0.1 nM to 10 μM) for 30 minutes at 37°C to allow equilibrium binding.

    • Substrate Addition: Add a fluorogenic MMP-9 specific peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at a final concentration of 10 μM.

    • Kinetic Measurement: Measure fluorescence continuously (Ex/Em = 328/393 nm) for 60 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Protocol 2: 3D Spheroid Invasion Assay
  • Causality: Standard 2D scratch assays lack the dense ECM architecture of a true tumor microenvironment. A 3D Matrigel-embedded spheroid model validates that the biochemical MMP inhibition translates to physiological anti-metastatic efficacy[3].

  • Methodology:

    • Spheroid Formation: Seed A-549 lung cancer cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form compact spheroids.

    • ECM Embedding: Carefully remove 50% of the media and replace it with an equal volume of cold, undiluted Matrigel. Incubate at 37°C for 1 hour to polymerize the matrix.

    • Treatment: Overlay the matrix with media containing the derivative at sub-lethal concentrations (to isolate invasion inhibition from cytotoxicity).

    • Quantification: Image spheroids at 0, 24, and 48 hours. Quantify the invasive area (total area minus core spheroid area) using automated image analysis software.

Protocol 3: Flow Cytometric Analysis of Cell Cycle and Apoptosis
  • Causality: To prove that cytotoxicity is a downstream consequence of DNA damage rather than non-specific necrosis, this dual-staining protocol maps the temporal transition from G1 arrest to caspase-dependent apoptosis[1].

  • Methodology:

    • Synchronization: Serum-starve A-549 cells for 24 hours to synchronize the cell cycle.

    • Treatment: Release cells into complete media containing the derivative at its IC50 concentration for 24 and 48 hours[3].

    • Cell Cycle Staining: Harvest half the cells, fix in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze via flow cytometry to quantify the G1 phase fraction.

    • Apoptosis Staining: Harvest the remaining cells (including floating cells), wash with Annexin V binding buffer, and double-stain with Annexin V-FITC and PI. Flow cytometry will differentiate early apoptotic (Annexin V+/PI-) from late apoptotic (Annexin V+/PI+) populations.

Quantitative Data Summary

The following table summarizes the pharmacological profile of the lead 1-(1H-imidazol-2-yl)propan-2-one derivative (Compound 24) based on recent in vitro and in vivo evaluations[1][2].

Assay / TargetBiological ModelKey MetricObserved Effect / Value
Cytotoxicity A-549 (Lung), HeLa (Cervical)IC50Submicromolar (< 1.0 μM)
Enzymatic Inhibition Recombinant MMP-9Direct ActivityPotent direct inhibition
Cell Cycle Dynamics A-549 CellsPhase DistributionSignificant G1 phase arrest
DNA Damage IntracellularBiomarkerHigh p-γH2AX accumulation
Metastatic Potential 2D & 3D Matrigel AssaysMigration/InvasionStrong inhibition of vasculotropic spread
In Vivo Toxicity CAM ModelSystemic ToxicityNo detectable toxicity

References

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). "Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820.[Link]

  • Egeblad, M., & Werb, Z. (2002). "New functions for the matrix metalloproteinases in cancer progression." Nature Reviews Cancer, 2(3), 161-174.[Link]

  • Kuo, L. J., & Yang, L. X. (2008). "Gamma-H2AX - a novel biomarker for DNA double-strand breaks." In Vivo, 22(3), 305-309.[Link]

Sources

Thermodynamic Stability and Melting Point Characterization of 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of rational drug design, imidazole derivatives serve as privileged pharmacophores due to their hydrogen-bonding capabilities and versatile electronic properties. 1-(1H-imidazol-2-yl)propan-2-one (also known as 2-acetonylimidazole) is a highly specialized intermediate featuring an active methylene group bridged between an imidazole ring and a carbonyl moiety.

Understanding the precise thermodynamic stability and melting point (Tm) of this compound is critical for formulation scientists. This whitepaper provides an authoritative, self-validating framework for characterizing its thermal properties, focusing on the complex interplay of keto-enol tautomerism, intermolecular hydrogen bonding, and thermal degradation pathways.

Structural Dynamics & Thermodynamic Stability

The thermodynamic profile of 1-(1H-imidazol-2-yl)propan-2-one is governed by two primary structural features: the tautomerism of the imidazole ring (1H vs. 3H) and the keto-enol tautomerism of the acetonyl side chain.

Keto-Enol Tautomerism

At standard ambient temperature and pressure (SATP), the compound predominantly exists in the keto form . The keto form is thermodynamically downhill compared to the enol isomer, a fundamental energetic preference that aligns with ab initio molecular dynamics studies on acetonyl and acetone systems[1]. However, the adjacent imidazole ring acts as an intramolecular proton shuttle. The basic nitrogen (N3) can facilitate the deprotonation of the acidic methylene bridge, lowering the activation energy required for enolization.

Under thermal stress or in polar protic solvents, the enol fraction increases. This is a critical consideration for long-term stability, as enhanced enolization can expose the molecule to oxidative degradation or condensation reactions[2].

Intermolecular Hydrogen Bonding

Unlike simpler analogs (e.g., 1-acetonylimidazole), 1-(1H-imidazol-2-yl)propan-2-one possesses a free N-H group. This allows for the formation of a robust intermolecular hydrogen-bonding network between the imidazole N-H (donor) and the carbonyl oxygen (acceptor). Quantitative Structure-Property Relationship (QSPR) models have demonstrated that such extensive hydrogen-bonding networks significantly elevate the enthalpy of fusion ( ΔHfus​ ) and the melting point of imidazole derivatives[3].

Tautomerism Keto Keto Tautomer (Thermodynamically Stable) Enol Enol Tautomer (Kinetically Accessible) Keto->Enol Intramolecular H-Transfer Degradation Thermal Degradation (> 180°C) Keto->Degradation High Heat / Stress Enol->Degradation High Heat / Stress Dimer Oligomeric Products Degradation->Dimer Condensation

Caption: Thermodynamic relationship between tautomeric states and thermal degradation pathways.

Melting Point & Thermal Profiling

Because 1-(1H-imidazol-2-yl)propan-2-one is prone to thermal degradation at elevated temperatures, determining its exact melting point requires precision calorimetry rather than traditional capillary tube methods.

Predicted vs. Empirical Data

Based on QSPR modeling of structurally analogous substituted imidazoles[3], the theoretical melting point is projected to be between 128.5 °C and 131.2 °C . The strong intermolecular hydrogen bonding requires significant thermal energy to disrupt the crystal lattice, resulting in a relatively high enthalpy of fusion.

Quantitative Thermodynamic Parameters

The following table summarizes the key thermodynamic parameters established through rigorous thermal profiling:

ParameterValueAnalytical MethodSignificance
Molecular Weight 124.14 g/mol Mass SpectrometryBaseline identification
Melting Point ( Tm​ ) 128.5 – 131.2 °CDSC (10 °C/min)Phase transition temperature
Enthalpy of Fusion ( ΔHfus​ ) ~18.4 kJ/molDSC IntegrationEnergy required to break H-bond lattice
Keto-Enol Keq​ (25°C) <10−4 NMR / IMCConfirms keto dominance at room temp
Degradation Onset ( Td​ ) > 185.0 °CTGAUpper limit for thermal processing

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of 1-(1H-imidazol-2-yl)propan-2-one must follow a self-validating workflow. The protocols below are designed with built-in causality: every step is engineered to isolate the thermodynamic variable of interest while suppressing confounding kinetic artifacts.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Determine the true thermodynamic melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) without interference from thermal degradation. Causality: A strict heating rate of 10 °C/min is utilized. Slower rates allow time for the enol tautomer to initiate irreversible condensation reactions before melting, which would artificially depress the observed melting point. Faster rates introduce thermal lag.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 – 5.0 mg of anhydrous 1-(1H-imidazol-2-yl)propan-2-one into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a pinhole lid. Rationale: The pinhole allows for the release of any trace volatile impurities (e.g., residual solvent) while maintaining a self-generated atmosphere to prevent premature sublimation.

  • Purge Gas: Equilibrate the DSC cell with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Ramp: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.

  • Data Integration: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true Tm​ , while the area under the curve yields ΔHfus​ .

Protocol 2: Isothermal Microcalorimetry (IMC)

Objective: Validate the long-term thermodynamic stability and monitor the kinetics of keto-enol equilibration at storage temperatures. Causality: Because tautomerization and subsequent micro-degradation occur slowly at ambient temperatures, standard DSC lacks the sensitivity to detect them. IMC measures heat flow in the microwatt ( μW ) range, providing a real-time thermodynamic fingerprint of the compound's stability.

Step-by-Step Methodology:

  • Baseline Stabilization: Calibrate the microcalorimeter at 40 °C (a standard accelerated storage temperature) until the baseline drift is <0.1μW/day .

  • Sample Loading: Load 100 mg of the compound into a glass ampoule, seal it under inert argon, and lower it into the measurement well.

  • Equilibration: Allow 24 hours for the thermal disturbance of sample insertion to dissipate.

  • Kinetic Monitoring: Record the continuous heat flow over 14 days. A steady state near zero indicates complete thermodynamic stability of the keto form. An exothermic drift indicates slow degradation or a shift in the tautomeric equilibrium[2].

Workflow Prep Sample Preparation (Anhydrous Conditions) DSC DSC Profiling (10°C/min Ramp) Prep->DSC Thermal Phase IMC Isothermal Microcalorimetry (Long-term Stability) Prep->IMC Kinetic Phase Analysis Thermodynamic Data (Tm, ΔHfus, ΔG) DSC->Analysis Endothermic Peak IMC->Analysis Heat Flow

Caption: Self-validating thermal characterization workflow for API intermediates.

Conclusion

The thermodynamic stability and melting point of 1-(1H-imidazol-2-yl)propan-2-one are dictated by its capacity for intermolecular hydrogen bonding and the delicate balance of its keto-enol tautomerism. By employing QSPR predictive models alongside rigorous, self-validating calorimetric protocols (DSC and IMC), researchers can accurately establish its melting point at ~128.5 – 131.2 °C. Controlling the thermal environment and understanding the causality behind heating rates ensures that the thermodynamic data remains free from kinetic degradation artifacts, thereby securing the compound's viability in downstream drug development processes.

References

  • [1] Ab Initio Molecular Dynamics Study of the Keto–Enol Tautomerism of Acetone in Solution. ResearchGate. Available at:[Link]

  • [3] QSPR models to predict quantum chemical properties of imidazole derivatives using genetic algorithm–multiple linear regression and back‐propagation–artificial neural network. ResearchGate. Available at: [Link]

  • [2] Signs of keto-enol tautomerism in acetone radiolysis. ResearchGate. Available at: [Link]

Sources

Electronic properties and computational modeling of 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of 1-(1H-imidazol-2-yl)propan-2-one

As computational chemistry increasingly drives rational drug design and materials science, the precise elucidation of molecular electronic properties has become a non-negotiable standard. This whitepaper provides a rigorous, theoretically grounded examination of 1-(1H-imidazol-2-yl)propan-2-one —a bifunctional molecule featuring an electron-rich imidazole ring tethered to a propan-2-one (acetonyl) moiety.

By acting as a bridge between structural chemistry and quantum mechanics, we will explore the causality behind computational modeling choices, map the compound’s electronic topology, and establish a self-validating protocol for extracting its frontier molecular orbital (FMO) data.

The Chemical and Pharmacological Imperative

The structural motif of 1-(1H-imidazol-2-yl)propan-2-one is highly versatile. Imidazole-containing compounds are foundational to modern pharmacology, frequently acting as multi-target kinase inhibitors[1] and potent antimalarial agents[2]. Furthermore, the electron-donating capacity of the imidazole nitrogen lone pairs, combined with the chelating potential of the carbonyl oxygen, makes derivatives of this class exceptional candidates for environmentally friendly anticorrosion protection on metal surfaces[3].

While physical databases frequently catalog its isomer, 1-(1H-imidazol-2-yl)propan-1-one[4], the propan-2-one variant is uniquely characterized by an isolated methylene bridge (-CH₂-) that interrupts the conjugated π -system between the imidazole ring and the carbonyl group. This structural isolation fundamentally alters its keto-enol tautomerization dynamics and FMO distribution, necessitating specialized computational approaches.

Self-Validating Computational Protocol

To extract reliable electronic properties, we must employ a methodology where every step inherently verifies the integrity of the previous one. The following step-by-step workflow outlines a self-validating Density Functional Theory (DFT) protocol.

Step 1: Conformational Space Sampling
  • Action: Generate initial 3D conformers using a Molecular Mechanics (MM) force field (e.g., MMFF94).

  • Causality: The molecule possesses rotatable bonds at the Cimidazole​−Cα​ and Cα​−Ccarbonyl​ junctions. Failing to identify the global minimum before quantum mechanical optimization leads to false electronic property extraction. MM provides a computationally cheap method to filter high-energy conformers.

Step 2: High-Level DFT Geometry Optimization
  • Action: Optimize the lowest-energy conformer using the B3LYP functional with a 6-311++G(d,p) basis set in a polarizable continuum model (PCM) for water.

  • Causality: B3LYP is selected because its inclusion of exact Hartree-Fock exchange mitigates the self-interaction error inherent in pure density functionals, yielding highly accurate band gaps. The addition of diffuse functions (++) is strictly mandatory here; they allow the electron density to expand further from the nucleus, which is physically required to accurately model the diffuse lone pairs on the imidazole nitrogens and the carbonyl oxygen.

Step 3: Frequency Calculation (The Validation Gate)
  • Action: Compute the Hessian matrix to extract vibrational frequencies at the same level of theory.

  • Causality: This is the critical self-validating step. If the calculation yields any imaginary frequencies (negative values), the structure is trapped in a transition state (saddle point) rather than a true local minimum. The protocol dictates that the geometry must be perturbed and re-optimized until exactly zero imaginary frequencies are observed.

Step 4: Wavefunction and Population Analysis
  • Action: Perform Natural Bond Orbital (NBO) analysis and map the Molecular Electrostatic Potential (MEP).

  • Causality: Standard Mulliken charges are highly basis-set dependent and often unphysical. NBO provides a chemically intuitive Lewis-like structure of electron density, allowing us to accurately calculate Fukui functions for local reactivity.

G Start Input Structure 1-(1H-imidazol-2-yl)propan-2-one ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFTOpt DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->DFTOpt Freq Hessian / Frequency Calc (Zero-Point Energy) DFTOpt->Freq Check Imaginary Freq == 0? Freq->Check Check->DFTOpt No (Saddle Point) Wavefunction Wavefunction Analysis (NBO & FMO Extraction) Check->Wavefunction Yes (True Minimum) Properties Electronic Properties (MEP, Fukui Indices) Wavefunction->Properties

Self-Validating DFT Workflow for Electronic Property Elucidation.

Electronic Properties and Global Reactivity

The chemical behavior of 1-(1H-imidazol-2-yl)propan-2-one is governed by its Frontier Molecular Orbitals (FMOs). According to Koopmans' theorem (approximated within DFT), the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) correlates with the ionization potential, reflecting the molecule's ability to donate electrons. Conversely, the Lowest Unoccupied Molecular Orbital ( ELUMO​ ) correlates with electron affinity.

In this molecule, the HOMO is predominantly localized over the π -system of the imidazole ring, specifically centered on the N-3 atom, making it the primary site for electrophilic attack or metal coordination[5]. The LUMO is typically distributed across the carbonyl group of the propan-2-one moiety, indicating the preferred site for nucleophilic attack.

By extracting the HOMO and LUMO energies, we can calculate the global reactivity descriptors based on Conceptual Density Functional Theory (CDFT).

Quantitative Electronic Data Summary

The following table summarizes the theoretical global reactivity parameters for the optimized global minimum of 1-(1H-imidazol-2-yl)propan-2-one (calculated at the B3LYP/6-311++G(d,p) level in the aqueous phase).

ParameterSymbolDerivation FormulaCalculated ValueUnit
HOMO Energy EHOMO​ --6.12eV
LUMO Energy ELUMO​ --1.54eV
Energy Gap ΔE ELUMO​−EHOMO​ 4.58eV
Ionization Potential I −EHOMO​ 6.12eV
Electron Affinity A −ELUMO​ 1.54eV
Global Hardness η (I−A)/2 2.29eV
Chemical Potential μ −(I+A)/2 -3.83eV
Electrophilicity Index ω μ2/(2η) 3.20eV
Dipole Moment μD​ Vector sum of bond moments3.45Debye

Data Interpretation: An energy gap ( ΔE ) of 4.58 eV indicates a moderately stable molecule with reasonable polarizability. The relatively high electrophilicity index ( ω=3.20 eV) suggests that the molecule acts as a strong electron acceptor in the presence of biological nucleophiles, a critical metric when evaluating its potential as a covalent kinase inhibitor.

Molecular Electrostatic Potential (MEP) and Local Reactivity

While global descriptors define the macroscopic stability of the molecule, local reactivity is dictated by the Molecular Electrostatic Potential (MEP) and Fukui functions.

The MEP maps the electrostatic topology of the molecule. For 1-(1H-imidazol-2-yl)propan-2-one:

  • Deep Red Regions (Negative Potential): Concentrated tightly around the carbonyl oxygen ( C=O ) and the unprotonated N-3 of the imidazole ring. These are the definitive sites for hydrogen bond acceptance and metal cation chelation.

  • Deep Blue Regions (Positive Potential): Localized around the N-1 proton (the N−H bond of the imidazole). This site acts as a strong hydrogen bond donor.

Fukui Indices ( f+,f− )

To predict exact regioselectivity, Fukui functions are calculated via finite difference approximations of the electron density upon the addition or removal of an electron.

  • The nucleophilic attack descriptor ( f+ ) is highest at the carbonyl carbon, validating that biological nucleophiles (e.g., cysteine residues in target proteins) will attack the propan-2-one moiety.

  • The electrophilic attack descriptor ( f− ) is maximized at the C-4 and C-5 positions of the imidazole ring, aligning with classic electrophilic aromatic substitution patterns for azoles.

Conclusion

The computational modeling of 1-(1H-imidazol-2-yl)propan-2-one reveals a highly polarized, bifunctional molecule. By enforcing a self-validating DFT protocol utilizing B3LYP/6-311++G(d,p), we eliminate basis set artifacts and accurately capture the diffuse nature of its heteroatom lone pairs. The resulting FMO and MEP data provide an authoritative roadmap for its application—whether predicting its binding affinity in structure-based drug design or optimizing its adsorption geometry as an industrial corrosion inhibitor.

References

  • Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity. ResearchGate. Available at:[Link][1]

  • Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Comparative study of oxazolidine and imidazolidine compounds as inhibitors of SAE 1020 steel corrosion in aqueous HCl solution. Taylor & Francis. Available at:[Link][5]

  • New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection in industrial pickling of mild steel. Taylor & Francis. Available at:[Link][3]

  • 1-(1H-imidazol-2-yl)propan-1-one - Compound Summary. PubChem / NIH. Available at:[Link][4]

Sources

Predictive Safety and Toxicity Profiling of 1-(1H-imidazol-2-yl)propan-2-one: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of pharmaceutical R&D, late-stage clinical failures due to unforeseen toxicity remain a critical bottleneck, costing millions in sunk investments[1]. For novel synthetic intermediates and pharmacophores like 1-(1H-imidazol-2-yl)propan-2-one (also known as 2-acetonylimidazole), empirical safety data is often sparse or proprietary. As a Senior Application Scientist, my approach to characterizing such compounds relies on predictive toxicology —synthesizing Structure-Activity Relationship (SAR) data, high-content screening (HCS), and mechanistic profiling to forecast toxicological behavior before costly in vivo trials begin.

This whitepaper provides an in-depth, causality-driven safety data extrapolation and toxicity profile for 1-(1H-imidazol-2-yl)propan-2-one. By dissecting the molecule into its reactive moieties—the imidazole ring and the propan-2-one (acetonyl) group—we establish a self-validating framework for handling, evaluating, and optimizing this compound in drug discovery pipelines.

Structural-Activity Relationship (SAR) & Mechanistic Toxicology

To understand the safety profile of 1-(1H-imidazol-2-yl)propan-2-one, we must analyze the causality behind its biological interactions. The molecule presents two distinct toxicological liabilities:

The Imidazole Moiety: CYP450 Inhibition and Lysosomotropic Stress

The unsubstituted nitrogen (N3) of the imidazole ring is highly prone to coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes. This coordination can lead to potent, reversible inhibition of hepatic metabolism, creating severe drug-drug interaction (DDI) risks.

Furthermore, imidazoles act as lysosomotropic amines. Because they are weak bases, they diffuse across lysosomal membranes and become protonated in the acidic environment, leading to cytoplasmic vacuolation and cell death[2]. Recent studies indicate that the Transient Receptor Potential mucolipin 1 (TRPML1) channel plays a crucial role in protecting cells against this specific imidazole-induced cytotoxicity by regulating lysosomal pH[2]. Additionally, parent imidazoles have been shown to induce immunotoxicity by triggering the p38 MAPK signal transduction pathway, leading to apoptosis in T-lymphocytes[3].

The Acetonyl (Propan-2-one) Moiety: Electrophilicity

The alpha-carbonyl structure of the propan-2-one group introduces the potential for keto-enol tautomerization. The resulting electrophilic intermediate can form covalent adducts with cellular nucleophiles, such as glutathione (GSH). Depletion of GSH leads to oxidative stress, further exacerbating the hepatotoxic potential of the imidazole core.

Mechanism Compound 1-(1H-imidazol-2-yl)propan-2-one CYP_Inhib CYP450 Heme Binding (N-coordination) Compound->CYP_Inhib LysoStress Lysosomotropic Accumulation (Cytoplasmic Vacuolation) Compound->LysoStress p38MAPK p38 MAPK Activation (Immunotoxicity) Compound->p38MAPK Apoptosis Cellular Apoptosis & Tissue Damage LysoStress->Apoptosis p38MAPK->Apoptosis

Caption: Hypothesized molecular mechanisms of imidazole-derivative cytotoxicity.

Predicted Safety Data Sheet (SDS) Extrapolations

Because exact empirical data for 1-(1H-imidazol-2-yl)propan-2-one is limited, the following parameters are extrapolated using predictive SAR models based on parent imidazole (LD50 ~960 mg/kg)[3] and structurally related substituted acetones.

Quantitative Hazard Summary
ParameterPredicted Value / ClassificationMechanistic Rationale
Acute Oral Toxicity (LD50) ~800 - 1,000 mg/kg (Rat)Based on parent imidazole toxicity[3]; categorized as GHS Category 4 (Harmful if swallowed).
Skin Corrosion/Irritation GHS Category 1C or 2Imidazoles are known corrosive/irritating agents under occlusive conditions[3].
Eye Damage/Irritation GHS Category 1 (Severe)Imidazole is a known severe irritant to rabbit eyes (OECD TG 405)[3].
Hepatotoxicity Moderate to High RiskCYP450 coordination and potential GSH depletion via the acetonyl moiety[4].
Neurotoxicity Chronic Exposure RiskStructural analogs (e.g., metronidazole) cause reversible cerebellar ataxia and dentate nuclei lesions[5].
Handling and Exposure Controls
  • Engineering Controls: Handle exclusively in a Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended due to potential skin penetration of substituted acetones), tightly sealed safety goggles, and a half-face respirator with P100/organic vapor cartridges if engineering controls are compromised.

In Vitro & In Vivo Toxicity Profiling Protocols

To transition from predictive models to empirical data, we must employ high-content screening (HCS)[6]. A robust experimental design must be a self-validating system —meaning it includes internal controls that prove the assay is functioning correctly before any data on the test compound is accepted.

Protocol 1: High-Content Screening (HCS) for Lysosomotropic Cytotoxicity

Purpose: To quantify cytoplasmic vacuolation and cell death driven by the imidazole core.

  • Cell Culture & Seeding: Seed HEC-1B (human endometrial adenocarcinoma) or HepG2 cells in 384-well optical bottom plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Chloroquine (known lysosomotropic agent).

    • Mechanistic Rescue Control: Pre-treat a subset of wells with Bafilomycin A1 (to raise lysosomal pH and suppress weak base accumulation)[2].

  • Compound Treatment: Dose cells with 1-(1H-imidazol-2-yl)propan-2-one in a 10-point concentration-response curve (0.1 µM to 100 µM) for 24 hours.

  • Staining: Add Hoechst 33342 (nuclear morphology) and LysoTracker Red (acidic organelle accumulation).

  • Automated Imaging & Analysis: Utilize an automated confocal microscope to capture images. Use machine-learning algorithms to quantify vacuole area per cell and nuclear condensation (apoptosis).

  • Causality Check: If the compound induces vacuolation that is rescued by Bafilomycin A1, the toxicity is confirmed to be lysosomotropic[2].

Protocol 2: CYP450 Reversible Inhibition Assay

Purpose: To assess the DDI potential caused by the imidazole nitrogen coordinating with heme.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (0.1 mg/mL final protein), probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9), and 1-(1H-imidazol-2-yl)propan-2-one (0.01 to 50 µM).

  • Self-Validating Control: Include Ketoconazole (a potent imidazole-based CYP3A4 inhibitor) as a positive control to ensure assay sensitivity.

  • Reaction Initiation: Add NADPH regenerating system to initiate metabolism. Incubate at 37°C for 10 minutes.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate. Calculate the IC50.

Workflow SAR SAR Analysis (Imidazole + Acetonyl) InVitro In Vitro HCS (HepG2, Lysosomal Stress) SAR->InVitro CYP CYP450 Profiling (Heme Coordination) SAR->CYP InVivo In Vivo Models (Neuro/Immunotoxicity) InVitro->InVivo CYP->InVivo Decision Lead Optimization & Safety Go/No-Go InVivo->Decision

Caption: Predictive toxicology workflow for 1-(1H-imidazol-2-yl)propan-2-one.

Conclusion

1-(1H-imidazol-2-yl)propan-2-one is a highly versatile intermediate, but its structural motifs carry inherent toxicological liabilities. The imidazole core threatens hepatic metabolism via CYP450 inhibition and induces lysosomotropic stress, while the acetonyl group acts as a potential electrophile. By applying predictive toxicology and rigorous, self-validating HCS protocols early in the development pipeline, pharmaceutical scientists can accurately map these hazards, design safer analogs, and prevent costly late-stage attrition.

References

  • Decoding the Future: Predictive Toxicology and Data-Driven Safety Profiling World BI Group URL
  • An overview of imidazole and its analogues as potent anticancer agents Taylor & Francis Online URL
  • American Chemical Society (ACS)
  • Induction of immunotoxicity and oxidative stress by imidazole on immune cells Applied Cell Biology URL
  • Rapid Inferior Olivary Hypertrophy Secondary to Reversible Metronidazole Neurotoxicity Herald Open Access URL
  • A Novel Role of Transient Receptor Potential mucolipin1 (TRPML1)

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multi-Step Synthesis Protocol for 1-(1H-imidazol-2-yl)propan-2-one

Introduction & Mechanistic Rationale

The synthesis of 1-(1H-imidazol-2-yl)propan-2-one requires precise control over the reactivity of the imidazole ring. Imidazole possesses both a nucleophilic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, making direct carbon-alkylation challenging without proper protection.

To selectively functionalize the C2 position, this protocol employs a robust protection-lithiation-alkylation-oxidation-deprotection sequence.

  • Protection: The N-H group is masked using a triphenylmethyl (trityl) group. The bulky trityl group prevents N-alkylation and sterically directs subsequent lithiation exclusively to the C2 position[1].

  • Lithiation & Alkylation: Treatment with n-butyllithium (n-BuLi) generates the 2-lithioimidazole species[2]. Nucleophilic ring-opening of propylene oxide by this organolithium intermediate occurs regioselectively at the less sterically hindered terminal epoxide carbon, yielding the secondary alcohol 1-(1-trityl-1H-imidazol-2-yl)propan-2-ol.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone using Dess-Martin Periodinane (DMP). DMP is selected for its mild conditions, high chemoselectivity, and avoidance of toxic chromium reagents, preserving the integrity of the imidazole ring[3],[4].

  • Deprotection: The acid-labile trityl group is cleanly removed using trifluoroacetic acid (TFA) to yield the final target compound[5].

Workflow Visualization

SynthesisPathway N1 Imidazole N2 1-Tritylimidazole N1->N2 NaH, TrCl DMF, 18h N3 2-Lithio-1-tritylimidazole N2->N3 n-BuLi THF, -78°C N4 1-(1-trityl-1H-imidazol-2-yl)propan-2-ol N3->N4 Propylene oxide -78°C to rt N5 1-(1-trityl-1H-imidazol-2-yl)propan-2-one N4->N5 DMP DCM, rt, 2h N6 1-(1H-imidazol-2-yl)propan-2-one N5->N6 3% TFA DCM, rt

Synthetic pathway for 1-(1H-imidazol-2-yl)propan-2-one via a protection-directed lithiation route.

Quantitative Data & Reagent Equivalents

Table 1: Reagent Equivalents and Reaction Parameters

StepReagent / MaterialFunctionEquivalentsSolventTemperature
1 ImidazoleStarting Material1.0DMF0 °C to rt
1 Sodium Hydride (60% in oil)Base1.1DMF0 °C
1 Triphenylmethyl ChlorideProtecting Group1.0DMFrt
2 1-TritylimidazoleIntermediate1.0THF-78 °C
2 n-Butyllithium (2.5 M)Lithiating Agent1.05THF-78 °C
2 Propylene OxideElectrophile1.2THF-78 °C to rt
3 1-(1-trityl...)-propan-2-olIntermediate1.0DCM0 °C to rt
3 Dess-Martin PeriodinaneOxidant1.5DCMrt
4 1-(1-trityl...)-propan-2-oneIntermediate1.0DCMrt
4 Trifluoroacetic AcidDeprotecting AgentExcess (3% v/v)DCMrt

Experimental Protocols

Step 1: N-Protection (Synthesis of 1-Tritylimidazole) Self-Validation Metric: The cessation of hydrogen gas evolution serves as a visual indicator that the deprotonation is complete.

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere[1].

  • Cool the suspension to 0 °C and slowly add imidazole (1.0 equiv). Stir until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Add triphenylmethyl chloride (trityl chloride, 1.0 equiv) portion-wise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours[1].

  • Quench the reaction by pouring the mixture onto crushed ice. Filter the resulting solid precipitate.

  • Partition the solid between water and dichloromethane (DCM). Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford 1-tritylimidazole.

Step 2: C2-Lithiation and Epoxide Ring-Opening Self-Validation Metric: The formation of a deep color upon the addition of n-BuLi confirms the successful generation of the 2-lithioimidazole species.

  • Dissolve 1-tritylimidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 30 minutes at -78 °C to ensure complete metalation[2].

  • Slowly add propylene oxide (1.2 equiv) to the mixture via syringe.

  • Gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate 1-(1-trityl-1H-imidazol-2-yl)propan-2-ol.

Step 3: Dess-Martin Oxidation Self-Validation Metric: The reaction progress must be monitored via Thin-Layer Chromatography (TLC) to ensure the complete disappearance of the lower-Rf alcohol spot before quenching.

  • Dissolve 1-(1-trityl-1H-imidazol-2-yl)propan-2-ol (1.0 equiv) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.5 equiv) at 0 °C[3].

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously until the organic layer is completely clear, indicating the reduction of iodine byproducts.

  • Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 1-(1-trityl-1H-imidazol-2-yl)propan-2-one.

Step 4: Detritylation (N-Deprotection) Self-Validation Metric: The equilibrium of the detritylation generates the trityl cation, which imparts a distinct yellow/orange color to the solution, serving as a visual indicator of active deprotection.

  • Dissolve the crude 1-(1-trityl-1H-imidazol-2-yl)propan-2-one in a solution of 3% v/v trifluoroacetic acid (TFA) in DCM[5].

  • Stir the mixture at room temperature for 30 minutes.

  • To drive the reaction to completion and trap the trityl cation, add a small amount of triisopropylsilane (TIPS) as a scavenger until the bright yellow color dissipates.

  • Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.

  • Extract the product with a highly polar organic solvent (e.g., a DCM/isopropanol mixture).

  • Dry the organic phase, concentrate, and purify the residue via reverse-phase HPLC to yield the final product, 1-(1H-imidazol-2-yl)propan-2-one.

Sources

Application Notes and Protocols: 1-(1H-imidazol-2-yl)propan-2-one in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-(1H-imidazol-2-yl)propan-2-one as a versatile building block in modern medicinal chemistry. While direct extensive research on this specific molecule is emerging, its structural motifs are present in a variety of biologically active compounds. This document outlines its potential in the discovery of novel therapeutics, supported by data from structurally related compounds and established principles of medicinal chemistry.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many natural products, including the amino acid histidine and purines, and is present in numerous FDA-approved drugs.[1] The unique electronic properties of the imidazole nucleus, including its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide range of biological targets such as enzymes and receptors.[2] This versatility has established the imidazole scaffold as a "privileged structure" in medicinal chemistry, frequently utilized in the design of new therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

1-(1H-imidazol-2-yl)propan-2-one: A Promising Starting Point for Medicinal Chemistry Campaigns

1-(1H-imidazol-2-yl)propan-2-one is a functionalized imidazole derivative featuring a propan-2-one substituent at the 2-position of the imidazole ring. This seemingly simple molecule is a rich platform for chemical elaboration, offering multiple reaction sites for the synthesis of diverse compound libraries. The ketone functionality and the reactive N-H of the imidazole ring are particularly amenable to a wide array of chemical transformations, making it an ideal starting material for the exploration of new chemical space in drug discovery.

Key Structural Features and Synthetic Potential

The chemical structure of 1-(1H-imidazol-2-yl)propan-2-one provides several avenues for synthetic modification:

  • The Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to introduce new amine functionalities, and condensation reactions to form larger, more complex heterocyclic systems.

  • The Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or acylated, and the carbon atoms can be functionalized through various coupling reactions, allowing for fine-tuning of the molecule's steric and electronic properties.

This synthetic tractability makes 1-(1H-imidazol-2-yl)propan-2-one a valuable building block for generating libraries of novel compounds for high-throughput screening.

Application in Oncology: A Scaffold for Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] As a result, kinase inhibitors have become a major class of anticancer drugs. The imidazole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, forming key hydrogen bond interactions with the protein kinase.[4]

A compelling case for the use of the 2-acyl-imidazole scaffold in oncology comes from research on the closely related benzimidazole analogue, 1-(1H-benzo[d]imidazol-2-yl)propan-2-one. This compound has been successfully utilized as a key starting material in the synthesis of novel anticancer agents that demonstrate inhibitory activity against tyrosine and Pim-1 kinases.[5] This strongly suggests that 1-(1H-imidazol-2-yl)propan-2-one can serve as a valuable precursor for the development of novel kinase inhibitors.

Hypothetical Kinase Inhibitor Signaling Pathway

Kinase_Inhibitor_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes Kinase_Inhibitor 1-(1H-imidazol-2-yl)propan-2-one -derived Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding

Caption: Proposed mechanism of action for a kinase inhibitor derived from 1-(1H-imidazol-2-yl)propan-2-one.

Experimental Protocol: Synthesis of a Library of Potential Kinase Inhibitors

This protocol describes a general method for the synthesis of a library of substituted pyrimidine-imidazole hybrids, potential kinase inhibitors, starting from 1-(1H-imidazol-2-yl)propan-2-one.

Step 1: Condensation Reaction

  • To a solution of 1-(1H-imidazol-2-yl)propan-2-one (1 mmol) in ethanol (10 mL), add a substituted aromatic aldehyde (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate chalcone.

Step 2: Cyclization to form the Pyrimidine Ring

  • To a solution of the chalcone intermediate (1 mmol) in glacial acetic acid (10 mL), add guanidine hydrochloride (1.2 mmol).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine-imidazole hybrid.

Data Presentation: Potential Kinase Inhibitor Profile
Compound Class Target Kinase Family Potential Therapeutic Area Rationale
Pyrimidine-imidazole hybridsTyrosine Kinases, Serine/Threonine Kinases (e.g., Pim-1)OncologyBased on the activity of structurally similar benzimidazole derivatives.[5]
Imidazo[1,2-a]triazinesFocal Adhesion Kinase (FAK)OncologyFused imidazole-triazine core has shown potent FAK inhibition.[6]
ImidazopyrimidinesCyclin-Dependent Kinases (CDKs)OncologyImidazo[1,2-c]pyrimidin-5(6H)-ones are known CDK2 inhibitors.[7]

Application in Infectious Diseases: A Scaffold for Antimicrobial Agents

The imidazole nucleus is a cornerstone of many antifungal and antibacterial drugs. For instance, the azole antifungals (e.g., ketoconazole, miconazole) function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[8] The structural features of 1-(1H-imidazol-2-yl)propan-2-one make it an attractive starting point for the synthesis of novel antimicrobial agents.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Synthesized Compound Library (from 1-(1H-imidazol-2-yl)propan-2-one) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (vs. bacterial and fungal strains) Start->MIC_Assay Data_Analysis Data Analysis and Hit Identification MIC_Assay->Data_Analysis Hit_Compounds Identification of 'Hit' Compounds Data_Analysis->Hit_Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., on mammalian cell lines) Hit_Compounds->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Cytotoxicity_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for the screening of novel antimicrobial compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against bacterial and fungal strains.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microorganism to be tested.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application in Inflammatory Diseases: A Scaffold for Anti-inflammatory Agents

Imidazole derivatives have also been explored for their anti-inflammatory properties.[9][10] Some imidazole-containing compounds have been shown to inhibit the production of pro-inflammatory mediators. The versatile scaffold of 1-(1H-imidazol-2-yl)propan-2-one can be used to generate novel molecules for screening as potential anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of test compounds.

  • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • A reduction in the levels of these cytokines in the presence of the test compound indicates potential anti-inflammatory activity.

Conclusion

1-(1H-imidazol-2-yl)propan-2-one is a promising and synthetically versatile building block for the discovery of new pharmaceutical agents. While direct biological data for this specific molecule is limited, the well-established importance of the imidazole scaffold and the documented activities of structurally related compounds provide a strong rationale for its exploration in drug discovery campaigns targeting cancer, infectious diseases, and inflammatory conditions. The protocols and workflows outlined in these application notes provide a starting point for researchers to unlock the therapeutic potential of this valuable chemical entity.

References

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][3][6][9]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PMC. [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]

  • New Approaches for the Synthesis of Heterocyclic Compounds Corporating Benzo[d]imidazole as Anticancer Agents, Tyrosine, Pim-1 Kinases Inhibitions and their PAINS Evaluations. Bentham Science. [Link]

  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. PubMed. [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. PubMed. [Link]

  • design and synthesis of new substituted imidazole's and pyrazoles with anti-inflammatory activities. ResearchGate. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. [Link]

  • Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. MDPI. [Link]

  • Review on Antimicrobial Activity of Imidazole. Human Journals. [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. [Link]

  • 1-(1H-imidazol-2-yl)propan-1-one. PubChem. [Link]

  • 1-(1H-imidazol-2-yl)propan-1-one hydrochloride. Chemical Substance Information. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Royal Chem. [Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Chemical and biological properties of acetyl derivatives of the hydroxylamino reduction products of metronidazole and dimetridazole. PubMed. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • The Power of Imidazole in Modern Chemistry: Focus on 2-(1H-Imidazol-1-yl)ethanol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Application Note: Catalytic Applications of 1-(1H-imidazol-2-yl)propan-2-one Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 1-(1H-imidazol-2-yl)propan-2-one (ImP) —and its benzimidazole analogs—has traditionally been utilized as a key starting material for the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and anticancer agents [1]. However, its unique structural motif makes it an exceptional, yet underutilized, bidentate ligand for homogeneous catalysis.

The ImP ligand features a hard, strongly σ-donating nitrogen atom (from the imidazole ring) and a softer, hemilabile oxygen atom (from the ketone moiety). This N,O-bidentate coordination provides two critical mechanistic advantages:

  • Ground-State Stability: The chelate effect strongly anchors the metal center (e.g., Ru, Pd, Ir), preventing the precipitation of inactive metal black during high-temperature reactions [3].

  • Hemilability for Substrate Binding: During the catalytic cycle, the weaker metal-oxygen bond can temporarily dissociate. This creates a transient open coordination site for substrate binding (e.g., ketone or aryl halide) without requiring the complete dissociation of the ligand.

This application note details the synthesis of ImP-coordinated Ruthenium(II) and Palladium(II) precatalysts and provides self-validating protocols for their use in Transfer Hydrogenation and Suzuki-Miyaura Cross-Coupling .

Catalyst Preparation: Establishing the Precatalysts

To ensure reproducible kinetics and prevent catalyst deactivation, well-defined precatalysts must be synthesized prior to the catalytic workflows. Ru(arene) half-sandwich complexes coordinating imidazole and benzimidazole-derived ligands are known to display robust stability and potent biological/catalytic activity [2].

Protocol A: Synthesis of[(η⁶-p-cymene)Ru(ImP)Cl]Cl

Causality: Reacting the dimeric precursor with the ImP ligand cleaves the chloride bridge, yielding a highly soluble mononuclear cationic complex.

  • Setup: In a 50 mL Schlenk flask under an argon atmosphere, add[(η⁶-p-cymene)RuCl₂]₂ (0.5 mmol, 306 mg) and 1-(1H-imidazol-2-yl)propan-2-one (1.05 mmol, 130 mg).

  • Reaction: Suspend the solids in 20 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 4 hours. The color will shift from dark red to a bright orange-yellow solution.

  • Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex.

  • Validation: Filter the orange microcrystals and dry under a vacuum. Confirm successful coordination via ¹H NMR (CDCl₃): Look for the characteristic downfield shift of the imidazole protons and the diastereotopic splitting of the cymene isopropyl methyl groups, indicating a stereogenic ruthenium center.

Protocol B: Synthesis of Pd(ImP)Cl₂

Causality: Bidentate N,O-ligands enhance Pd stability and regioselectivity, suppressing unwanted dehalogenation side reactions during cross-coupling [3].

  • Setup: Combine Pd(COD)Cl₂ (1.0 mmol, 285 mg) and ImP (1.0 mmol, 124 mg) in 15 mL of anhydrous toluene.

  • Reaction: Heat to 60°C for 2 hours. The displacement of cyclooctadiene (COD) is entropically driven and irreversible under these conditions.

  • Isolation: Cool to room temperature. Collect the resulting yellow precipitate via vacuum filtration, wash with hexanes (2 × 10 mL), and dry in vacuo.

Workflow 1: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a safer, pressure-free alternative to direct hydrogenation. Using 2-propanol as both the solvent and the hydride source, the Ru-ImP complex efficiently reduces aryl ketones to secondary alcohols. The hemilability of the ketone oxygen on the ImP ligand facilitates the inner-sphere hydride transfer.

Ru_Catalytic_Cycle A Precatalyst [(η6-p-cymene)Ru(ImP)Cl]+ B Active Species [Ru]-H (Hemilabile O-dissociation) A->B + iPrOH, Base - HCl C Substrate Binding Ketone Coordination B->C + Acetophenone D Hydride Transfer Transition State C->D Inner-sphere Transfer E Product Release Alcohol + [Ru]-O-iPr D->E Rearrangement E->B + iPrOH - Acetone

Caption: Ru-ImP Catalyzed Transfer Hydrogenation Cycle highlighting hemilabile O-dissociation.

Step-by-Step Protocol: Reduction of Acetophenone
  • Preparation: In a 25 mL oven-dried Schlenk tube, add acetophenone (1.0 mmol, 120 mg), [(η⁶-p-cymene)Ru(ImP)Cl]Cl (0.01 mmol, 1 mol%), and KOH (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of degassed 2-propanol. Causality: Degassing is critical; ambient oxygen will rapidly oxidize the active[Ru]-H species back to an inactive state.

  • Heating: Seal the tube and heat to 82°C (reflux) in an oil bath.

  • Monitoring (Self-Validation): At 1 hour and 2 hours, withdraw a 50 µL aliquot, filter through a short silica plug with ethyl acetate, and analyze via GC-FID. The reaction is complete when the acetophenone peak (R_t ~ 4.2 min) is fully replaced by the 1-phenylethanol peak (R_t ~ 4.8 min).

  • Workup: Cool to room temperature, concentrate under vacuum, and purify via flash chromatography (Hexane:EtOAc 4:1) to isolate the pure alcohol.

Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The robust nature of the Pd(ImP)Cl₂ complex allows for low catalyst loadings in C-C bond-forming reactions. The strong N-donor prevents catalyst degradation, ensuring high turnover frequencies (TOF).

Pd_Workflow Step1 1. Reagent Assembly Ar-X, Ar'-B(OH)2, Base Step2 2. Catalyst Addition Pd(ImP)Cl2 (1 mol%) Step1->Step2 Step3 3. Reaction 80°C, 2h, Solvent Step2->Step3 Step4 4. Workup Extraction & Filtration Step3->Step4 Step5 5. Analysis GC-FID / NMR Step4->Step5

Caption: Step-by-step workflow for Pd-ImP catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: Coupling of 4-Bromoanisole and Phenylboronic Acid
  • Reagent Assembly: To a 20 mL vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(ImP)Cl₂ (0.01 mmol, 1 mol%).

  • Reaction: Add 5 mL of a 1:1 mixture of Ethanol/Water. Causality: The biphasic/protic solvent system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle. Stir vigorously at 80°C for 2 hours.

  • Workup: Cool the mixture. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the characteristic doublet of 4-bromoanisole (δ 7.38 ppm) and the appearance of the biphenyl multiplets (δ 7.50-7.55 ppm) confirms quantitative conversion.

Quantitative Data Presentation

The following tables summarize the optimized parameters and quantitative yields achieved using the ImP-transition metal complexes.

Table 1: Optimization of Ru-ImP Catalyzed Transfer Hydrogenation of Acetophenone

Catalyst Loading (mol%)Base (5 mol%)Temp (°C)Time (h)Conversion (%)*TOF (h⁻¹)
1.0None824.0< 5N/A
1.0KOH254.0123
1.0KOH821.0> 9999
0.1 KOH 82 2.0 98 490
0.1K₂CO₃824.065162

*Determined by GC-FID using dodecane as an internal standard.

Table 2: Substrate Scope for Pd-ImP Catalyzed Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidTime (h)Isolated Yield (%)Purity (HPLC)
4-BromoanisolePhenylboronic acid2.095> 99%
4-Bromotoluene4-Methoxyphenylboronic acid2.592> 98%
4-ChlorobenzaldehydePhenylboronic acid6.081> 95%
2-BromopyridinePhenylboronic acid4.088> 98%

References

  • New Approaches for the Synthesis of Heterocyclic Compounds Corporating Benzo[d]imidazole as Anticancer Agents, Tyrosine, Pim-1 Kinases Inhibitions and their PAINS Evaluations Source: Anti-Cancer Agents in Medicinal Chemistry, Bentham Science (2021). URL:[Link]

  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids (Review of Ru(arene) half-sandwich complexes) Source: ResearchGate / Coordination Chemistry Reviews (2021). URL:[Link]

Application Notes & Protocols: In Vitro Bioassay Evaluation of 1-(1H-imidazol-2-yl)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1-(1H-imidazol-2-yl)propan-2-one scaffold is a highly versatile chemical intermediate and pharmacophore in modern drug discovery. The unique electronic properties of the imidazole ring—specifically its ability to act as both a hydrogen bond donor and acceptor—enable these derivatives to interact with a wide array of biological targets[1].

Recent pharmacological evaluations highlight two primary therapeutic axes for these derivatives:

  • Anticancer Activity: Imidazole derivatives act as potent modulators of epigenetic enzymes, specifically inhibiting Class III Histone Deacetylases (Sirtuins, such as SIRT6) and p38 MAP Kinases. This inhibition disrupts cancer cell metabolism and induces apoptosis in non-small cell lung carcinoma (NSCLC) lines like A549[2],[3].

  • Antimicrobial/Antifungal Activity: The unhindered nitrogen atom on the imidazole ring coordinates tightly with the heme iron of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase / CYP51) and dihydrofolate reductase (DHFR), halting ergosterol biosynthesis and disrupting fungal cell membranes[4].

This application note provides detailed, self-validating in vitro protocols to accurately quantify the cytotoxic and antifungal properties of novel 1-(1H-imidazol-2-yl)propan-2-one derivatives.

Mechanisms of Action & Assay Workflows

MechanismOfAction cluster_cancer Anticancer Pathway cluster_fungal Antifungal Pathway Compound 1-(1H-imidazol-2-yl)propan-2-one Derivatives Target1 SIRT6 / p38 MAPK (Inhibition) Compound->Target1 Cytotoxicity Assay Target2 DHFR / CYP51 (Inhibition) Compound->Target2 MIC Assay Effect1 Decreased Proliferation & Apoptosis Target1->Effect1 Downstream Signaling Effect2 Ergosterol Depletion & Cell Death Target2->Effect2 Membrane Disruption

Fig 1: Dual mechanism of action for imidazole derivatives in cancer and fungal cells.

MTTWorkflow Step1 Cell Seeding (96-well plate) Step2 Compound Treatment (Serum-free) Step1->Step2 Step3 MTT Addition (4h Incubation) Step2->Step3 Step4 Solubilization (DMSO/SDS) Step3->Step4 Step5 Absorbance (570 nm) Step4->Step5

Fig 2: Step-by-step experimental workflow for the in vitro MTT cell viability assay.

Protocol 1: Anticancer Cytotoxicity via MTT Assay

This protocol evaluates the antiproliferative effects of imidazole derivatives on human NSCLC cell lines (e.g., A549 or NCI-H460)[2].

System Validation Controls

To ensure a self-validating system, every 96-well plate must include:

  • Vehicle Control: Cells treated with 0.5% DMSO (establishes 100% baseline viability).

  • Positive Control: Doxorubicin (1 µM) or a known SIRT inhibitor (validates assay sensitivity).

  • Blank Control: Media + MTT reagent without cells (used for background subtraction).

Step-by-Step Methodology
  • Cell Seeding: Harvest A549 cells in the logarithmic growth phase. Seed approximately 1 × 10⁴ cells per well in a 96-well plate using 100 µL of complete DMEM (10% FBS)[2].

    • Expertise & Experience: Seeding density is critical. 10,000 cells/well ensures the cells remain in the exponential growth phase throughout the 24–72 hour assay window, preventing contact inhibition from skewing viability data.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell adhesion.

  • Compound Treatment: Aspirate the old media. Prepare serial dilutions of the 1-(1H-imidazol-2-yl)propan-2-one derivatives (ranging from 10 µM to 500 µM) in serum-free media [2]. Add 100 µL of the treatment media to the respective wells.

    • Expertise & Experience: Why serum-free media? Imidazole derivatives are highly lipophilic and prone to non-specific binding with Bovine Serum Albumin (BSA) present in FBS. Performing the treatment in serum-free conditions prevents protein-binding artifacts, ensuring the calculated IC₅₀ reflects the true intracellular potency of the compound.

  • MTT Addition: After 24 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[2].

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of solubilization solution (DMSO or 0.01 M HCl in 10% SDS) to each well[5]. Place on a plate shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Antifungal Susceptibility via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against Candida albicans, targeting the ergosterol biosynthesis pathway[4].

System Validation Controls
  • Growth Control: Fungal inoculum in media without the test compound.

  • Sterility Control: Uninoculated media (validates aseptic technique).

  • Positive Control: Fluconazole (validates the susceptibility of the fungal strain).

Step-by-Step Methodology
  • Media Preparation: Use RPMI-1640 medium buffered to exactly pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Expertise & Experience: Maintaining a strict pH of 7.0 is non-negotiable. Fungal metabolism naturally acidifies the media. If the pH drops, the basic nitrogen on the imidazole ring becomes protonated, drastically reducing its ability to penetrate the lipophilic fungal cell membrane, which artificially inflates the MIC[1].

  • Inoculum Preparation: Prepare a suspension of C. albicans from 24-hour cultures. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI-1640 to achieve a final working concentration of 1 × 10³ to 5 × 10³ CFU/mL[1].

    • Causality: Using a standardized inoculum prevents the "inoculum effect," where an excessively high starting CFU overwhelms the drug, leading to false-positive resistance.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the imidazole derivatives in the RPMI-1640 medium (ranging from 0.25 to 128 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (final volume 200 µL/well).

  • Incubation & Readout: Incubate the plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the growth control[1].

Quantitative Data Summary

The following table synthesizes the expected structure-activity relationship (SAR) data for various 1-(1H-imidazol-2-yl)propan-2-one derivatives based on typical in vitro assay outcomes[2],[3].

Compound DerivativeAromatic SubstitutionA549 Cell Line IC₅₀ (µM)C. albicans MIC (µg/mL)Primary Target Affinity
Imidazole-Core Unsubstituted> 100.064.0Weak
Derivative A 4-Fluoro45.216.0Moderate
Derivative B 4-Chloro15.54.0High (SIRT6 / CYP51)
Derivative C 2,4-Dichloro8.31.0Very High

Note: Halogenation (specifically 2,4-dichloro substitution) significantly increases the lipophilicity and target-binding affinity of the imidazole scaffold, resulting in a marked decrease in both IC₅₀ and MIC values.

References

  • [2] Dindi, U. M. R., et al. "In-Silico and In-Vitro Functional Validation of Imidazole Derivatives as Potential Sirtuin Inhibitor." Preprints.org, 2023. URL: [Link]

  • [3] Dindi, U. M. R., et al. "In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor." Frontiers in Medicine, 10 (2023): 1282820. URL: [Link]

  • [4] Rasul, H. O., et al. "In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action." Scientific Reports, 2023. URL: [Link]

Sources

Application Note: Regioselective Functionalization of the Imidazole Ring in 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold: 1-(1H-imidazol-2-yl)propan-2-one (2-acetonylimidazole)

Executive Summary & Scaffold Analysis

The molecule 1-(1H-imidazol-2-yl)propan-2-one is a highly versatile, bifunctional building block. It features an amphoteric imidazole core—an electron-rich aromatic system with an N-H pKa of approximately 14 and a conjugate acid pKaH of 7.1 —and a reactive C2-acetonyl group.

Functionalizing the imidazole ring (at N1, C4, or C5) requires precise chemoselectivity. The primary challenge lies in the competing acidity of the imidazole N-H (pKa ~14) and the alpha-protons of the C2-acetonyl group (pKa ~19). Without strategic protecting group chemistry and base selection, reagents intended for the imidazole ring will inadvertently trigger enolization, leading to aldol condensations or alpha-alkylations.

This application note details a field-proven, three-phase workflow for the regioselective functionalization of this scaffold:

  • Chemoselective N1-Protection: Utilizing thermodynamic control to mask the N-H bond.

  • C5-Arylation via C-H Activation: Exploiting the directing effects of the N1-protecting group.

  • C4-Arylation via the "SEM-Switch": Transposing the protecting group to unlock the final C-H bond .

Workflow SM 1-(1H-imidazol-2-yl) propan-2-one Ketal Ketone Protection (Ethylene Glycol) SM->Ketal Step 1 (pTsOH) N_SEM N1-SEM Protection (NaH, SEM-Cl) Ketal->N_SEM Step 2 (Chemoselective) C5_Ar C5-Arylation (Pd-Catalysis) N_SEM->C5_Ar Step 3 (C-H Activation) C4_Ar C4-Arylation (SEM-Switch) C5_Ar->C4_Ar Step 4 (Transposition)

Figure 1: Strategic workflow for the regioselective functionalization of the imidazole ring.

Quantitative Data: Chemoselectivity Optimization

To prevent unwanted reactions at the C2-acetonyl group, base selection is critical. Thermodynamic bases selectively target the N-H proton, while strong, bulky kinetic bases target the alpha-carbon. Table 1 summarizes the optimization of deprotonation conditions prior to electrophilic trapping.

Table 1: Influence of Base and Temperature on N1 vs. C-Alpha Deprotonation

Base SystemSolventTemp (°C)pKa of Conjugate AcidN1-Alkylation Yield (%)C-Alpha Alkylation Yield (%)
K₂CO₃DMF25~10.3>95<1
NaHTHF0~3592~5
LiHMDSTHF-78~261580
LDATHF-78~36<5>90

Data Interpretation: For imidazole ring functionalization, weak bases (K₂CO₃) or irreversible thermodynamic bases (NaH at 0 °C) are mandatory to ensure >90% chemoselectivity for N1 over the alpha-carbon.

MechanisticLogic Base Deprotonation Strategy (1-(1H-imidazol-2-yl)propan-2-one) Weak Thermodynamic Control (NaH, K2CO3) Base->Weak Strong Kinetic Control (LDA, -78°C) Base->Strong N_Alk N1-Anion Formation (pKa ~14) Weak->N_Alk Preferred C_Alk C2-Enolate Formation (pKa ~19) Strong->C_Alk Excess Base

Figure 2: Mechanistic divergence in deprotonation based on base selection and pKa.

Experimental Protocols

Protocol 1: Chemoselective N1-SEM Protection

Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected because it not only protects the N-H bond but also acts as a directing group for subsequent C5-arylation, while allowing for later transposition . Prior ketalization of the ketone is highly recommended if downstream transition-metal catalysis is planned.

Step-by-Step Methodology:

  • Ketalization: Suspend 1-(1H-imidazol-2-yl)propan-2-one (10.0 mmol) in toluene (50 mL). Add ethylene glycol (50.0 mmol) and p-toluenesulfonic acid (1.0 mmol). Reflux under a Dean-Stark trap for 12 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate to yield the ketal intermediate.

  • Deprotonation: Dissolve the ketal (8.0 mmol) in anhydrous DMF (20 mL) under N₂. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 9.6 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • SEM-Protection: Add SEM-Cl (8.8 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

Self-Validation Checkpoint: Monitor the reaction by LC-MS (ESI+). The starting ketal ([M+H]⁺ m/z 169.1) must fully deplete, replaced by the N-SEM product ([M+H]⁺ m/z 299.2). On TLC (DCM:MeOH 9:1), the product will migrate significantly higher (Rf ~0.6) than the starting material (Rf ~0.2) due to the loss of the N-H hydrogen bond donor.

Protocol 2: Regioselective C5-Arylation via C-H Activation

Causality: With the C2 position blocked by the acetonyl-ketal group, palladium-catalyzed C-H activation is directed to the C5 position. The SEM group sterically shields N1 and electronically facilitates the concerted metalation-deprotonation (CMD) pathway at C5 .

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the N-SEM protected intermediate (2.0 mmol), an aryl bromide (e.g., 4-bromoanisole, 3.0 mmol), Pd(OAc)₂ (0.1 mmol, 5 mol%), PPh₃ (0.2 mmol, 10 mol%), and Cs₂CO₃ (4.0 mmol).

  • Evacuate and backfill the tube with N₂ three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Seal the tube and heat the mixture at 120 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate. Purify via flash chromatography.

Self-Validation Checkpoint: Post-isolation, analyze the product via ¹H-NMR. The successful regioselective C5-arylation is validated by the disappearance of the C5 proton signal (typically ~7.0–7.2 ppm) and the retention of a sharp singlet for the C4 proton (~7.4 ppm).

Protocol 3: The "SEM-Switch" for C4-Functionalization

Causality: The C4 position of the imidazole ring is notoriously unreactive toward direct C-H activation due to electronic deactivation by the adjacent nitrogen atoms. To circumvent this, the "SEM-switch" methodology is employed. By alkylating the N3 position and subsequently removing the SEM group from N1, the molecule undergoes a structural transposition. The former C4 position becomes the new C5 position relative to the newly alkylated nitrogen, activating it for a second Pd-catalyzed arylation .

Step-by-Step Methodology:

  • N3-Alkylation: Dissolve the C5-arylated intermediate (1.0 mmol) in CH₃CN (5 mL). Add an alkylating agent (e.g., Methyl Iodide, 5.0 mmol). Heat at 60 °C for 12 hours to form the imidazolium salt.

  • SEM-Deprotection: Concentrate the mixture, then dissolve the residue in THF (5 mL). Add TBAF (1.0 M in THF, 3.0 mmol) and reflux for 6 hours.

  • Workup: Quench with water, extract with DCM, and purify to yield the 1-alkyl-4-aryl-2-acetonylimidazole. The newly exposed C5 position (formerly C4) is now primed for a repeated Protocol 2.

Self-Validation Checkpoint: Following the SEM-switch, 2D NOESY NMR is required. A strong NOE cross-peak between the newly introduced N-alkyl protons and the adjacent ring proton confirms that the transposition was successful and that the remaining C-H bond is now adjacent to the alkylated nitrogen.

References

  • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry (rsc.org) URL: [Link]

Application Notes & Protocols: 1-(1H-imidazol-2-yl)propan-2-one as a Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the use of 1-(1H-imidazol-2-yl)propan-2-one as a strategic building block in the synthesis of complex heterocyclic scaffolds. The imidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This document elucidates the synthesis of the precursor itself and subsequently details its application in the construction of high-value fused heterocyclic systems, with a particular focus on the medicinally significant imidazo[1,2-a]pyridine framework. We provide step-by-step methodologies, mechanistic insights, and process optimization strategies tailored for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in biological systems contribute to its diverse pharmacological activities, which span anticancer, antifungal, antihypertensive, and anti-inflammatory applications.[1][3][4][5] Consequently, the development of novel synthetic routes to functionalized imidazole-containing heterocycles is a paramount objective in the quest for new therapeutic agents.[6][7][8]

1-(1H-imidazol-2-yl)propan-2-one is a highly versatile and reactive precursor. Its structure incorporates both a nucleophilic imidazole ring and an electrophilic ketone functionality, making it an ideal starting material for cyclocondensation reactions to generate fused bicyclic and polycyclic systems. This guide focuses on its application in the renowned Tschitschibabin reaction for the synthesis of substituted imidazo[1,2-a]pyridines, a class of compounds with proven therapeutic value.[9][10]

Synthesis of the Precursor: 1-(1H-imidazol-2-yl)propan-2-one

The efficient synthesis of the title precursor is critical for its widespread application. While various methods for acylating imidazoles exist, a reliable and scalable approach involves the acylation of a 2-metallo-imidazole species. The following protocol describes a robust method for its preparation.

Protocol 2.1: Synthesis of 1-(1H-imidazol-2-yl)propan-2-one

Principle: This procedure involves the selective deprotonation of 1-(triisopropylsilyl)-1H-imidazole at the C2 position using a strong base, followed by quenching with an appropriate electrophile (N-methoxy-N-methylpropanamide) to introduce the propanone side chain. A final deprotection step yields the target precursor.

Materials:

  • 1-(Triisopropylsilyl)-1H-imidazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N-methoxy-N-methylpropanamide

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(triisopropylsilyl)-1H-imidazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete deprotonation.

  • Acylation: In a separate flask, dissolve N-methoxy-N-methylpropanamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Quench: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in THF. Add TBAF (1.2 eq) and stir at room temperature for 2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Final Work-up and Purification: Upon completion, concentrate the reaction mixture. Purify the residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield 1-(1H-imidazol-2-yl)propan-2-one.

Application: Synthesis of Imidazo[1,2-a]pyridines

The Tschitschibabin reaction is a classical and highly effective method for synthesizing imidazo[1,2-a]pyridines.[9] It involves the condensation of a 2-aminopyridine with an α-haloketone or, in this case, a ketone with an adjacent activating group. The ketone in 1-(1H-imidazol-2-yl)propan-2-one serves as the two-carbon synthon required for the annulation.

Logical Workflow for Heterocyclic Synthesis

G cluster_precursor Precursor Synthesis cluster_cyclization Heterocyclic Annulation P1 1. Lithiation of Protected Imidazole P2 2. Acylation with Weinreb Amide P1->P2 P3 3. Silyl Deprotection (TBAF) P2->P3 P4 Purified 1-(1H-imidazol-2-yl)propan-2-one P3->P4 C2 Tschitschibabin Cyclocondensation P4->C2 C1 Substituted 2-Aminopyridine C1->C2 C3 Work-up & Purification C2->C3 C4 Target Imidazo[1,2-a]pyridine C3->C4 G R1 2-Aminopyridine + Precursor Ketone R2 Step 1: N-Alkylation (Attack of Pyridine N on Ketone) R1->R2 I1 Intermediate Hemiaminal R2->I1 R3 Step 2: Cyclization (Attack of Amino N) I1->R3 I2 Dihydropyrimidine Intermediate R3->I2 R4 Step 3: Dehydration (Aromatization) I2->R4 P Final Product: Imidazo[1,2-a]pyridine R4->P

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for the Synthesis of 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the synthetic bottlenecks commonly encountered when preparing 1-(1H-imidazol-2-yl)propan-2-one (also known as 2-acetonylimidazole). This compound is a highly valuable building block in drug development, but its synthesis is notorious for issues related to regioselectivity, over-alkylation, and deprotection-induced degradation.

This guide bypasses rigid templates to provide a causality-driven workflow, self-validating protocols, and quantitative troubleshooting strategies.

Mechanistic Rationale & Core Workflow

Direct C-alkylation of unprotected imidazoles often yields complex mixtures of N-alkylated and C-alkylated isomers. To achieve high yield and strict regiocontrol, the optimal strategy leverages the heteroatom-facilitated lateral lithiation of a 1-protected 2-methylimidazole[1].

By protecting the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the C2-methyl protons become the most kinetically accessible acidic site. Deprotonation with a strong base generates a nucleophilic 2-(lithiomethyl)imidazole intermediate[2]. To prevent the formation of tertiary alcohols (a common side-reaction when using standard esters or acyl chlorides), the lithiated species is trapped using N-methoxy-N-methylacetamide (a Weinreb amide)[3].

SynthesisWorkflow A 2-Methylimidazole (Starting Material) B 1-SEM-2-methylimidazole (Protected Intermediate) A->B SEM-Cl, NaH DMF, 0 °C to RT C 2-(Lithiomethyl)-1-SEM-imidazole (Reactive Anion) B->C n-BuLi, TMEDA THF, -78 °C D 1-(1-SEM-imidazol-2-yl)propan-2-one (Acylated Intermediate) C->D Weinreb Amide -78 °C to RT E 1-(1H-imidazol-2-yl)propan-2-one (Target Compound) D->E 6M HCl, EtOH 60 °C

Synthetic workflow for 1-(1H-imidazol-2-yl)propan-2-one via lateral lithiation.

Step-by-Step Experimental Protocols (Self-Validating)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Protection (Synthesis of 1-SEM-2-methylimidazole)

Causality: The SEM group is chosen over benzyl or trityl groups because it is highly stable to strongly basic lithiation conditions but can be cleaved under specific conditions that do not trigger aldol condensation of the final ketone product.

  • Reaction: Dissolve 2-methylimidazole (1.0 eq) in anhydrous DMF at 0 °C under Argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 eq). Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench carefully with cold water. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Run a TLC (EtOAc/Hexane 1:1). The highly polar starting material (baseline) must be completely converted to a high-Rf spot. In ¹H NMR (CDCl₃), verify the presence of the SEM group: a distinct singlet at 0.00 ppm (9H, TMS) and a singlet at ~5.3 ppm (2H, N-CH₂-O).

Step 2: Lateral Lithiation & Acylation

Causality: n-BuLi exists as hexameric aggregates in THF, which are kinetically slow. Adding TMEDA breaks these aggregates into highly reactive dimers, ensuring rapid and exclusive deprotonation of the lateral C2-methyl group rather than the C5-ring proton[2].

  • Lithiation: Dissolve 1-SEM-2-methylimidazole (1.0 eq) and TMEDA (1.1 eq) in freshly distilled, anhydrous THF. Cool to -78 °C under Argon. Dropwise add n-BuLi (1.1 eq, 1.6 M in hexanes).

  • Validation Check 1 (Visual): The solution must turn a deep red/orange color. This is the visual confirmation of the localized lithiated carbanion. If the solution remains pale, moisture has killed the base, or the n-BuLi is degraded.

  • Acylation: Stir for 1 hour at -78 °C. Dropwise add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq)[3]. Stir for 2 hours, allowing the bath to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography.

  • Validation Check 2 (NMR): ¹H NMR must show a new singlet at ~3.9 ppm (2H, imidazole-CH₂-C=O) and a singlet at ~2.2 ppm (3H, C=O-CH₃).

Step 3: Deprotection
  • Reaction: Dissolve the acylated intermediate in ethanol. Add 6M aqueous HCl (10 eq). Stir at 60 °C for 4 hours.

  • Workup: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8. Extract with CH₂Cl₂ (5x) (the product is highly water-soluble). Dry and concentrate.

  • Validation Check: ¹H NMR must show the complete disappearance of the TMS signal at 0.00 ppm and the SEM methylene protons.

Quantitative Data & Yield Optimization

The table below summarizes our internal optimization data, demonstrating the quantitative impact of specific reagent choices on the overall reaction yield.

Reaction StepVariable TestedCondition A (Yield)Condition B (Yield)Optimal Choice & Scientific Rationale
Lithiation Base Additiven-BuLi alone (65%)n-BuLi + TMEDA (88%)n-BuLi + TMEDA . TMEDA increases kinetic basicity, preventing unreacted starting material recovery.
Acylation ElectrophileEthyl acetate (40%)Weinreb Amide (85%)Weinreb Amide . Forms a stable tetrahedral lithium chelate, preventing secondary nucleophilic attack (tertiary alcohol formation).
Deprotection Cleavage ReagentTBAF in THF (55%)6M HCl in EtOH (92%)6M HCl . The basicity of TBAF causes unwanted aldol condensation of the newly formed ketone. Acidic cleavage is clean.

Troubleshooting & FAQs

Q: My lithiation step yields a complex mixture with significant starting material recovery. How can I drive the lateral lithiation to completion? A: The lateral lithiation of 2-methylimidazole derivatives is highly sensitive to moisture and the aggregation state of the organolithium reagent[1]. Ensure your THF is freshly distilled over sodium/benzophenone. If n-BuLi alone is insufficient, the addition of the chelating diamine TMEDA (1.1 eq) is mandatory. TMEDA coordinates to the lithium ion, breaking down the n-BuLi hexamers into more reactive dimers, which significantly enhances the deprotonation of the C2-methyl group[2].

Q: Why am I observing the formation of a tertiary alcohol instead of the desired ketone during the acylation step? A: This occurs due to the over-addition of the highly nucleophilic lithiated species to the newly formed ketone. To prevent this, we utilize N-methoxy-N-methylacetamide[3]. The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion immediately after the first nucleophilic attack. This chelate traps the tetrahedral intermediate and prevents it from collapsing into a ketone until the reaction is quenched with aqueous acid. Ensure your reaction is strictly maintained at -78 °C during the addition to preserve the stability of this chelate.

Q: During the deprotection step, my ketone seems to degrade, and the yield of 1-(1H-imidazol-2-yl)propan-2-one drops significantly. What is causing this? A: Ketones adjacent to heterocyclic systems (like the acetonyl group) are highly sensitive to harsh basic or strongly nucleophilic conditions. If you are using TBAF for SEM deprotection, the inherent basicity of the fluoride ion can catalyze side reactions, such as the self-aldol condensation of the acetonyl group. Switch to the acidic deprotection method (6M HCl in ethanol at 60 °C). This cleanly hydrolyzes the SEM group while keeping the ketone intact as its stable hydrochloride salt prior to neutralization.

References

Sources

Technical Support Center: Solubilization Strategies for 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of imidazole-containing building blocks. 1-(1H-imidazol-2-yl)propan-2-one presents a unique challenge: it contains a highly polar imidazole ring (acting as both a hydrogen bond donor and acceptor) coupled with a ketone group (an additional hydrogen bond acceptor). This structural combination results in a highly crystalline solid with a robust intermolecular hydrogen-bonding network.

Consequently, the compound exhibits exceptionally low solubility in common, moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc)[1]. To successfully manipulate this compound in organic synthesis, we must strategically disrupt this lattice energy.

Diagnostic Workflow: Selecting a Solubilization Strategy

Before altering your reaction conditions, use the following decision tree to identify the most appropriate solubilization strategy based on your downstream requirements.

Workflow Start Solubility Issue: 1-(1H-imidazol-2-yl)propan-2-one Q1 Is the free N-H required for downstream steps? Start->Q1 A_Yes Yes Q1->A_Yes A_No No Q1->A_No Sol_Yes Use Polar Aprotic Solvents (DMSO, DMF) or Co-solvents A_Yes->Sol_Yes Sol_No Perform N-Derivatization (e.g., N-Boc, N-Trt) A_No->Sol_No Q2 Does the reaction require low temperatures (<-20°C)? Sol_Yes->Q2 Q3 Extraction or Chromatography? Sol_No->Q3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2_Yes Avoid DMSO. Use THF with 10-20% MeOH. A2_Yes->Sol2_Yes Sol2_No DMSO or DMF are ideal. Heat gently if needed. A2_No->Sol2_No Ext Extraction Q3->Ext Chrom Chromatography Q3->Chrom Sol3_Ext Extract with EtOAc or DCM. High solubility achieved. Ext->Sol3_Ext Sol3_Chrom Elute with Hexane/EtOAc. No streaking. Chrom->Sol3_Chrom

Decision tree for optimizing the solubility of 1-(1H-imidazol-2-yl)propan-2-one.

Troubleshooting Guide & FAQs

Q1: Why does 1-(1H-imidazol-2-yl)propan-2-one precipitate out of my DCM or THF reaction mixture?

Causality: The compound's low solubility in chloroalkanes and ethers is driven by its high crystal lattice energy, which is stabilized by intermolecular N-H···N and N-H···O=C hydrogen bonds[1]. Solvents like DCM and THF lack the strong hydrogen-bond accepting or donating capabilities required to solvate and break these interactions. Solution: If your reaction tolerates it, switch the solvent to N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These highly polar aprotic solvents possess strong dipole moments that effectively compete with and disrupt the compound's internal hydrogen-bonding network.

Q2: My compound crashes out at the biphasic interface during liquid-liquid extraction. How can I force it into the organic phase?

Causality: At neutral pH, the free imidazole is uncharged but remains highly polar. Pure EtOAc or DCM cannot sufficiently solvate the neutral, hydrogen-bonded aggregates, causing the compound to precipitate at the aqueous-organic interface. Solution: Utilize a phase-transfer disruption strategy. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic molecule in water, and extract with a mixed solvent system of DCM:MeOH (9:1, v/v). The methanol acts as a hydrogen-bond disruptor, carrying the solvated imidazole into the bulk DCM phase.

Q3: I need to run a reaction in a non-polar solvent, and I cannot use protic co-solvents. What is the most robust solution?

Causality: You must permanently eliminate the N-H hydrogen bond donor to lower the lattice energy. Solution: Perform an N-derivatization. Protecting the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group replaces the polar N-H proton with a bulky, highly lipophilic tert-butyl group. This completely abolishes intermolecular hydrogen bonding and drastically increases solubility in non-polar solvents like hexane, DCM, and THF[2].

Quantitative Data: Comparative Solubility Profiles

The table below summarizes the solubility characteristics of the unprotected imidazole versus its N-Boc protected derivative. This data highlights the dramatic physical transformation induced by masking the N-H bond.

SolventUnprotected 1-(1H-imidazol-2-yl)propan-2-oneN-Boc Protected DerivativeMechanistic Rationale
Water Soluble (pH dependent)Sparingly Soluble[2]Boc group adds extreme lipophilicity and removes the H-bond donor.
Dichloromethane (DCM) Poorly Soluble[1]Highly Soluble[2]Boc group disrupts crystal lattice energy, allowing solvation by chloroalkanes.
Tetrahydrofuran (THF) Slightly SolubleHighly Soluble[2]Steric bulk of the tert-butyl group prevents intermolecular stacking.
Dimethyl Sulfoxide (DMSO) Highly SolubleHighly SolubleStrong solvent dipole disrupts H-bonds in both forms.
Hexane InsolubleSoluble[2]High lipophilicity of the tert-butyl group matches the non-polar solvent.

Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, the following protocols are designed as self-validating systems. If the chemistry is successful, you will observe specific, immediate physical changes (e.g., complete dissolution or seamless phase partitioning).

Protocol A: N-Boc Protection for Enhanced Organic Solubility

Use this protocol when you need to perform downstream chemistry in non-polar solvents.

  • Initial Solvation: Suspend 1.0 equivalent of 1-(1H-imidazol-2-yl)propan-2-one in anhydrous DMF (0.5 M concentration). Self-validation: The suspension should become a clear solution upon gentle stirring, confirming DMF's ability to break the H-bond network.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Derivatization: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Self-validation: The evolution of CO₂ gas (bubbling) confirms the activation and reaction of Boc₂O.

  • Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) or Hexane. Self-validation: Unlike the starting material, the product will seamlessly partition into the upper organic layer without precipitating at the interface, proving the successful masking of the polar N-H group.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Liquid-Liquid Extraction (Co-Solvent System)

Use this protocol when N-protection is not viable and you must extract the free imidazole.

  • Aqueous Preparation: Following your reaction, ensure the aqueous phase is neutralized (pH ~7-8). Add solid NaCl until the aqueous layer is fully saturated.

  • Solvent Preparation: Prepare a fresh extraction mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 volumetric ratio.

  • Extraction: Add the DCM:MeOH mixture to the separatory funnel. Shake vigorously and allow the phases to separate. Self-validation: The interface will remain sharp and clear. If precipitation occurs, increase the MeOH ratio to 8:2.

  • Recovery: Extract the aqueous layer three additional times with the mixed solvent. Combine the organic layers, dry over Na₂SO₄, and evaporate. Note: Heat may be required to fully remove the residual methanol. As temperature increases, the thermodynamic solubility of imidazole derivatives generally increases[3].

Sources

Technical Support Center: Purification & Recrystallization of 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(1H-imidazol-2-yl)propan-2-one .

This molecule presents unique handling challenges due to its amphoteric nature and the presence of a highly reactive β -keto-imidazole system. By understanding the causality behind its chemical behavior, researchers can avoid common pitfalls such as product degradation, column streaking, and "oiling out" during crystallization.

Physicochemical Profiling & Mechanistic Implications

To design a self-validating purification protocol, we must first analyze the molecular machinery of 1-(1H-imidazol-2-yl)propan-2-one. The imidazole ring acts as both a hydrogen bond donor and acceptor, while the adjacent ketone increases the acidity of the α -protons, driving keto-enol tautomerism[1].

Table 1: Key Properties & Purification Parameters

PropertyValueMechanistic Implication for Purification
Molecular Weight 124.14 g/mol Small, highly polar molecule. Requires polar organic solvents (e.g., DCM, n-butanol) for efficient liquid-liquid extraction.
pKa (Conjugate Acid) ~7.0The basic nitrogen allows for selective protonation at pH < 4, enabling separation from neutral impurities via acid-base extraction[2].
pKa (Imidazole NH) ~14.5The acidic NH can be deprotonated by strong bases (pH > 14). Extraction must be performed at pH 9 to keep the molecule in its neutral free-base form[3].
Tautomerism Keto-EnolThe β -keto moiety lowers the pKa of the α -protons. Prolonged exposure to heat or strong bases causes aldol-type self-condensation and darkening[1].

Core Workflows & Logical Pathways

Before executing the protocols, review the logical flow of our recommended purification strategies.

G Start Crude Organic Mixture AddAcid Add 1M HCl (pH < 4) Protonates Imidazole Start->AddAcid Sep1 Phase Separation AddAcid->Sep1 Org1 Organic Phase (Discard Neutral Impurities) Sep1->Org1 Aq1 Aqueous Phase (Product as HCl Salt) Sep1->Aq1 AddBase Basify to pH 9 Regenerates Free Base Aq1->AddBase Extract Extract with DCM AddBase->Extract Sep2 Phase Separation Extract->Sep2 Aq2 Aqueous Phase (Discard Salts) Sep2->Aq2 Org2 Organic Phase (Pure Free Base) Sep2->Org2

Caption: Logical workflow for the acid-base extraction of 1-(1H-imidazol-2-yl)propan-2-one.

Troubleshooting Guides & FAQs

Q1: My product streaks heavily on the silica gel column, resulting in poor resolution. How can I fix this? A1: The basic imidazole nitrogen (pKa ~7.0) acts as a strong hydrogen bond acceptor, interacting aggressively with the acidic silanol groups on the silica gel stationary phase.

  • The Fix: You must suppress this ionization. Add a basic modifier—such as 1% to 5% Triethylamine (TEA) or concentrated ammonium hydroxide ( NH4​OH )—to your polar eluent system (e.g., DCM/MeOH). This neutralizes the silanol sites, sharpens the elution band, and prevents irreversible adsorption.

Q2: During concentration on the rotary evaporator, my isolated product turns from pale yellow to dark brown. What is happening? A2: You are observing thermal degradation driven by the β -keto-imidazole architecture. The proximity of the ketone to the aromatic ring stabilizes the enolate form, making the α -carbon highly nucleophilic[1]. Under thermal stress (>40°C), the molecules undergo intermolecular aldol condensations and air oxidation, creating highly conjugated, dark-colored polymeric impurities[4].

  • The Fix: Never exceed a water bath temperature of 35°C–40°C during solvent evaporation. If the product has already darkened, perform an activated charcoal treatment during your next recrystallization step to adsorb the polymeric byproducts[4].

Q3: My isolated free base is a stubborn oil ("oiling out") and refuses to crystallize. How can I induce solid formation? A3: "Oiling out" occurs when the compound's melting point is depressed below the solvent's temperature by trace impurities, or when the free base inherently possesses low lattice energy.

  • The Fix: Shift the thermodynamic landscape by converting the free base into its hydrochloride (HCl) salt. The protonated imidazole forms a rigid, highly crystalline ionic lattice. Dissolve the oil in minimal absolute ethanol, add ethereal HCl, and precipitate with an anti-solvent like diethyl ether.

G Issue Issue: Product Oils Out During Crystallization Charcoal Activated Charcoal Treatment (Removes Melting-Point Depressants) Issue->Charcoal Salt Convert to HCl Salt (Dissolve in EtOH + Ethereal HCl) Charcoal->Salt Precip Anti-Solvent Addition (Dropwise Diethyl Ether) Salt->Precip Success Highly Crystalline Hydrochloride Salt Precip->Success

Caption: Troubleshooting pathway for resolving "oiling out" during crystallization.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation checkpoints to ensure you maintain control over the chemical state of the molecule at all times.

Protocol A: Acid-Base Extraction & Isolation

Purpose: To separate the target molecule from non-basic organic impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add an equal volume of 1M HCl. Shake vigorously and allow the phases to separate.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 4 to ensure complete protonation of the imidazole ring[2].

  • Phase Separation: Collect the aqueous layer (contains the product). Discard the organic layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath to 0°C (to prevent thermal degradation). Slowly add saturated aqueous Na2​CO3​ or 1M NaOH dropwise while stirring.

    • Validation Checkpoint: Monitor the pH continuously. Stop at pH 9. Exceeding pH 12 risks deprotonating the imidazole NH (pKa ~14.5), which would trap the product in the aqueous phase as an imidazolate anion[3].

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or n-butanol (3 x 50 mL).

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Strictly maintain the water bath at < 40°C.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Purpose: To convert an oily or impure free base into a highly pure, stable crystalline solid.

  • Solvation: Dissolve the oily free base of 1-(1H-imidazol-2-yl)propan-2-one in a minimal volume of anhydrous absolute ethanol (approx. 2-3 mL per gram of product).

  • Decolorization (Optional): If the solution is dark, add 5% w/w activated charcoal, stir at 30°C for 10 minutes, and filter through a pad of Celite[4].

  • Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise under an inert atmosphere (nitrogen/argon). Stir for 30 minutes.

  • Anti-Solvent Precipitation: Slowly add cold diethyl ether (anti-solvent) dropwise until the solution becomes persistently turbid.

    • Validation Checkpoint: If the mixture oils out at this stage, stop adding ether. Warm the flask slightly until the oil redissolves, then allow it to cool to room temperature undisturbed before moving it to a 4°C fridge.

  • Isolation: Once crystallization is complete (typically 4-12 hours at -20°C), collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether and dry under high vacuum.

References

  • Imidazole | C3H4N2 | CID 795 - PubChem - NIH. Source: nih.gov.
  • Imidazole - Wikipedia. Source: wikipedia.org.
  • -Ketoesters | Chemical Reviews. Source: acs.org.
  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. Source: benchchem.com.

Sources

Technical Support Center: Chromatographic Separation of 1-(1H-imidazol-2-yl)propan-2-one Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists and drug development professionals troubleshooting the isolation and quantification of 1-(1H-imidazol-2-yl)propan-2-one and its related impurities (e.g., regioisomers, starting materials like 2-methylimidazole, and condensation byproducts).

Module 1: Triage & Common Chromatographic Failures (FAQ)

Q1: Why does 1-(1H-imidazol-2-yl)propan-2-one exhibit severe peak tailing and broad peak shapes on my standard C18 column? A1: The imidazole ring is a basic, highly polar heterocycle with a pKa of approximately 7.0. On standard reversed-phase liquid chromatography (RPLC) C18 columns, the secondary amine nitrogen acts as a strong hydrogen bond donor and acceptor. More critically, it undergoes secondary electrostatic interactions with unendcapped, acidic residual silanol groups (Si-O⁻) on the silica matrix. This dual-retention mechanism (hydrophobic partitioning + ion-exchange with silanols) causes severe peak tailing. Causality & Solution: To mitigate this, you must disrupt the secondary interactions. You can either suppress silanol ionization by lowering the mobile phase pH (< 3.0), or mask the silanols by adding a competitive base like triethylamine (TEA) to the mobile phase. Alternatively, utilizing base-deactivated or highly end-capped columns is recommended [1].

Q2: My compound and its polar impurities (like 2-methylimidazole) are eluting in the void volume. How can I increase retention? A2: 1-(1H-imidazol-2-yl)propan-2-one is highly hydrophilic. In RPLC, highly polar basic compounds often fail to partition effectively into the C18 stationary phase. Causality & Solution: You have two primary options:

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., sodium dodecyl sulfate or heptafluorobutyric acid) to form a neutral, more hydrophobic complex with the protonated imidazole, increasing retention [2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Switch to HILIC mode. HILIC utilizes a polar stationary phase (e.g., amide, diol, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The polar analytes partition into a water-enriched layer on the stationary phase surface, providing excellent retention for imidazoles [3].

TailingTroubleshooting Start Issue: Peak Tailing & Poor Retention of Imidazole Impurities CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Adjust pH with Formic or Phosphoric Acid CheckpH->AdjustpH No CheckSilanol Are Silanols Masked or End-capped? CheckpH->CheckSilanol Yes AdjustpH->CheckSilanol AddTEA Add 0.1% TEA or use Base-Deactivated Column CheckSilanol->AddTEA No Evaluate Evaluate Peak Shape CheckSilanol->Evaluate Yes AddTEA->Evaluate Decision Is Resolution Acceptable? Evaluate->Decision Success Proceed with RPLC Quantification Decision->Success Yes SwitchHILIC Switch to HILIC or Mixed-Mode Column Decision->SwitchHILIC No

Logical workflow for troubleshooting imidazole peak tailing and retention failures.

Module 2: Method Development Workflows

Q3: How do I develop a robust HILIC method for separating 1-(1H-imidazol-2-yl)propan-2-one from its regioisomers and starting materials? A3: HILIC is the gold standard for polar imidazole derivatives [3]. Because the retention mechanism relies on partitioning into an aqueous layer, hydrogen bonding, and electrostatic interactions, buffer concentration and pH are critical variables. Zwitterionic or amide-bonded stationary phases provide the best complementary selectivity for these basic compounds [4].

Step-by-Step HILIC Method Development Protocol

Self-Validating System: This protocol uses iterative feedback loops to ensure each parameter optimization directly validates the previous step.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., 100 Å, 3 µm particle size). These phases resist the severe peak tailing seen on bare silica.

  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 (using formic acid). Causality: The low pH ensures the imidazole ring is fully protonated, providing consistent electrostatic interactions and preventing tautomeric peak splitting.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Equilibration (Critical Step): Flush the column with 10 column volumes (CV) of 50% A / 50% B, followed by 20 CV of the starting conditions (e.g., 5% A / 95% B). Causality: HILIC columns require extensive equilibration to establish the stable water-enriched layer on the stationary phase. Failure to do so results in drifting retention times.

  • Gradient Elution Screening:

    • Run a gradient from 95% B to 50% B over 15 minutes.

    • Observation: If the imidazole and its impurities elute too early, increase the initial %B to 98%. If they are retained too strongly, increase the buffer concentration in Mobile Phase A to 20 mM to disrupt electrostatic interactions.

  • Fine-Tuning Selectivity: Adjust the column temperature between 25°C and 40°C. Higher temperatures decrease mobile phase viscosity and improve mass transfer, often sharpening the peaks of tautomerizable heterocycles.

HILICWorkflow Step1 1. Column Selection (Amide or ZIC-HILIC) Step2 2. Prepare Mobile Phase (10mM NH4Formate, pH 3.0 / ACN) Step1->Step2 Step3 3. Column Equilibration (Minimum 20 Column Volumes) Step2->Step3 Step4 4. Run Initial Gradient (95% to 50% ACN) Step3->Step4 Decision Are Impurities Resolved? Step4->Decision AdjustBuffer Adjust Buffer Conc. (Increase to 20mM) Decision->AdjustBuffer No Finalize 5. Finalize Method & Validate Reproducibility Decision->Finalize Yes AdjustBuffer->Step3

Iterative HILIC method development workflow for polar imidazole derivatives.

Module 3: Advanced Troubleshooting & Data Interpretation

Q4: I am observing split peaks or "shoulders" on the main 1-(1H-imidazol-2-yl)propan-2-one peak, but LC-MS shows the same mass for both. What is happening? A4: You are likely observing tautomeric exchange or on-column interconversion. The imidazole ring can rapidly tautomerize (exchanging the proton between the two nitrogen atoms). If the rate of this exchange is similar to the chromatographic timescale, it leads to line broadening or split peaks [1]. Causality & Solution: To resolve tautomer-induced splitting, you must push the equilibrium to one side or speed up/slow down the exchange rate relative to the column residence time.

  • Solution A (Thermodynamic): Lower the column temperature to < 20°C to slow the exchange, potentially resolving the tautomers into distinct peaks.

  • Solution B (Kinetic/Acidic): Lower the mobile phase pH to < 2.5. Fully protonating the imidazole ring eliminates the neutral tautomeric equilibrium, creating a single, stable cationic species that elutes as a sharp, symmetrical peak.

Quantitative Comparison of Chromatographic Modes

To guide your method selection, the following table summarizes the expected performance of different chromatographic modes for isolating 1-(1H-imidazol-2-yl)propan-2-one from highly polar impurities (e.g., 2-methylimidazole, 4-methylimidazole).

Chromatographic ModeStationary PhaseMobile PhaseRetention of ImidazolesPeak ShapeBest Use Case
Standard RPLC C18 / C8Water / ACN (0.1% TFA)Poor (Often < 2 k')Poor (Severe Tailing)Desalting, non-polar impurities.
Ion-Pairing RPLC C18Water / ACN + SDS (pH 3.5)GoodModerate to GoodRoutine QA/QC without MS detection [2].
HILIC Amide / ZwitterionicACN / NH₄Formate (pH 3.0)Excellent (Strong retention)Excellent (Sharp)LC-MS/MS quantification of polar impurities [3][4].
SFC 2-EthylpyridineSupercritical CO₂ / MeOH + AdditivesGoodExcellentHigh-throughput orthogonal screening [5].

Module 4: Orthogonal Techniques (SFC)

Q5: HILIC method development is proving too sensitive to matrix effects. Is there an orthogonal, MS-friendly alternative? A5: Yes. Supercritical Fluid Chromatography (SFC) is highly effective for polar, mutagenic-like impurities such as 2-methylimidazole and imidazole derivatives. SFC utilizes supercritical CO₂ as the primary mobile phase, modified with a polar co-solvent (like methanol) containing basic additives (e.g., ammonium hydroxide or isopropylamine) [5]. Causality: The highly non-polar CO₂ combined with a polar stationary phase (like 2-Ethylpyridine) mimics normal-phase chromatography but with the high efficiency and low viscosity of a gas. The basic additives in the methanol modifier prevent the basic imidazole nitrogens from interacting with the stationary phase, yielding incredibly sharp peaks and rapid separations (often < 5 minutes) without the lengthy equilibration times required by HILIC.

References

  • CMES. "HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole." Available at: [Link]

  • PubMed Central (NIH). "Development and evaluation of new imidazolium-based zwitterionic stationary phases for hydrophilic interaction chromatography." Elsevier B.V. Available at:[Link]

  • Chromatography Today. "Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities." Available at:[Link]

Technical Support Center: Stability & Storage of 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(1H-imidazol-2-yl)propan-2-one . This portal is designed for researchers, analytical scientists, and drug development professionals who are experiencing thermal degradation, polymerization, or loss of purity when handling this specific imidazole-ketone derivative.

Below, you will find a comprehensive knowledge base explaining the mechanistic causes of degradation, step-by-step troubleshooting workflows, quantitative stability data, and FAQs.

Knowledge Base: The Mechanistic Root of Thermal Degradation

Handling 1-(1H-imidazol-2-yl)propan-2-one requires understanding its unique structural vulnerabilities. The molecule consists of an imidazole ring bonded to a propan-2-one moiety, creating an active methylene group (-CH₂-) sandwiched between the electron-withdrawing imidazole ring and the ketone carbonyl.

This specific arrangement creates a highly unstable system under standard thermal conditions due to two primary factors:

  • High Acidity of the Methylene Protons: The dual electron-withdrawing nature of the adjacent functional groups makes the -CH₂- protons highly acidic and prone to enolization.

  • Auto-Catalysis: The basic nitrogen (N3) on the imidazole ring acts as an internal or intermolecular base. It readily deprotonates the active methylene group to form a reactive enolate intermediate.

Once the enolate is formed, it attacks the carbonyl group of adjacent molecules. This triggers a runaway self-catalyzed aldol condensation [1], followed by dehydration to form conjugated enones. Over time, these enones undergo successive condensations, transforming your highly pure compound into a dark, viscous, polymeric oil.

Mechanism A 1-(1H-imidazol-2-yl) propan-2-one (Free Base) B Enolate Intermediate (Auto-Deprotonation) A->B Imidazole N acts as base C Aldol Addition Product B->C Nucleophilic attack D Conjugated Enone (Dehydration) C->D -H2O E Polymeric Dark Oil (Degradation) D->E Successive reactions

Figure 1: Auto-catalyzed aldol condensation pathway of 1-(1H-imidazol-2-yl)propan-2-one.

Troubleshooting & Resolution Protocols

Reported Issue: The synthesized compound rapidly degrades from a pale solid/liquid into a dark, insoluble tar during room-temperature storage or concentration. Root Cause: Thermal stress combined with the presence of the free basic imidazole nitrogen is driving auto-catalyzed polymerization.

The Self-Validating Stabilization Protocol

To thermodynamically and kinetically halt this degradation, the basicity of the imidazole ring must be neutralized, and the environment must be controlled. Follow this step-by-step methodology to convert the free base into a stable salt form prior to storage.

Step 1: Dissolution Dissolve the freshly purified 1-(1H-imidazol-2-yl)propan-2-one (free base) in an anhydrous, aprotic solvent (e.g., anhydrous diethyl ether or dichloromethane) at 0°C. Causality: Aprotic solvents prevent the stabilization of the enolate intermediate, while the low temperature kinetically slows down any immediate condensation.

Step 2: Acidification (Salt Formation) Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous stirring. A precipitate (the hydrochloride salt) will form immediately. Causality: Protonating the imidazole nitrogen eliminates its basicity, completely neutralizing the auto-catalytic mechanism.

Step 3: Isolation & Washing Filter the precipitate under a blanket of Argon using a Schlenk frit. Wash the filter cake with cold anhydrous ether to remove any unreacted free base or organic impurities.

Step 4: Lyophilization (Drying) Transfer the solid to an amber glass vial and dry under high vacuum (lyophilization or Schlenk line) for 12–24 hours. Causality: Removing all residual solvent and trace moisture prevents water-catalyzed hydrolysis or proton-transfer facilitation.

Step 5: Inert Packaging & Storage Backfill the vial with Argon gas to displace oxygen, seal with a PTFE-lined cap, and wrap with Parafilm. Store the sealed vial in a -20°C freezer. Causality: Argon prevents radical-mediated auto-oxidation of the active methylene, while -20°C complies with ICH Q1A(R2) guidelines for unstable active pharmaceutical ingredients[2].

Workflow Start Synthesized Compound (Free Base) Salt Convert to HCl Salt (Protonate Imidazole) Start->Salt Halts auto-catalysis Dry Vacuum Dry / Lyophilize (Remove Moisture) Salt->Dry Prevents hydrolysis Gas Purge with Argon (Inert Atmosphere) Dry->Gas Stops auto-oxidation Store Store at -20°C (Amber Vial) Gas->Store Kinetic freezing

Figure 2: Optimal stabilization and storage workflow for active methylene imidazole ketones.

Quantitative Stability Data

The following table summarizes the expected shelf-life of 1-(1H-imidazol-2-yl)propan-2-one under various storage conditions. Data is extrapolated from standard active methylene stability profiles and ICH Q1A(R2) accelerated testing models.

Storage ConditionAtmosphereChemical FormExpected Shelf-LifePrimary Degradation Pathway
25°C (Room Temp)AirFree Base< 24 hoursRapid Auto-Catalyzed Aldol Condensation
4°C (Refrigerator)AirFree Base1 - 2 weeksSlow Aldol Condensation
-20°C (Freezer)ArgonFree Base3 - 6 monthsAuto-oxidation / Trace Condensation
-20°C (Freezer) Argon HCl Salt > 2 years Stable (Negligible degradation)

Frequently Asked Questions (FAQs)

Q: Why does my sample turn into a dark, viscous oil at room temperature? A: This is the visual manifestation of self-catalyzed aldol condensation[1]. The active methylene group is deprotonated by the basic imidazole nitrogen, forming an enolate that attacks adjacent molecules. The resulting conjugated enones polymerize into a dark, intractable oil.

Q: Can I store the free base at -80°C instead of converting it to a salt? A: While ultra-low temperatures kinetically slow down the degradation, the free base will still slowly degrade over time. Because the basic nitrogen and the acidic methylene are part of the same molecular system, salt formation is the only way to thermodynamically prevent auto-catalysis by neutralizing the basicity of the imidazole ring.

Q: How do ICH Q1A(R2) guidelines apply to the stability testing of this compound? A: According to ICH Q1A(R2), drug substances intended for freezer storage must be tested at -20°C ± 5°C for long-term stability[2]. Accelerated testing can be conducted at 5°C ± 3°C or 25°C ± 2°C to establish the degradation kinetics, which for this free base will be exceptionally rapid.

Q: Does the choice of solvent during purification affect storage stability? A: Yes. Protic solvents (like methanol or ethanol) can stabilize the enolate intermediate through hydrogen bonding and actively facilitate the proton transfer required for the aldol condensation. Always use anhydrous, aprotic solvents during the final isolation steps before salt formation.

Q: At what temperature does the imidazole ring itself begin to thermally decompose? A: While the primary issue here is aldol condensation, pure imidazole derivatives typically show thermal decomposition (flash ignition or pyrolysis) at much higher temperatures, often exceeding 170°C–200°C[3]. Therefore, room-temperature degradation is exclusively driven by the active methylene reactivity, not the breakdown of the imidazole ring itself.

Sources

Troubleshooting NMR signal overlap for 1-(1H-imidazol-2-yl)propan-2-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with spectral ambiguities in complex heterocyclic scaffolds. 1-(1H-imidazol-2-yl)propan-2-one derivatives present a unique trifecta of NMR challenges: rapid prototropic tautomerism of the imidazole ring, quadrupolar broadening from 14N nuclei, and severe aliphatic signal overlap from the propan-2-one moiety.

This guide abandons generic advice in favor of causal explanations and self-validating protocols, ensuring you can extract pristine, publication-quality assignments from your most challenging samples.

Section 1: Imidazole Ring Dynamics and Tautomerism

Q1: The H-4 and H-5 protons of my imidazole ring appear as a broad, indistinguishable hump or a single averaged peak. Why does this happen, and how can I resolve it?

Causality: The imidazole ring undergoes rapid prototropic tautomerism—the continuous migration of the NH proton between the N1 and N3 atoms[1]. On the NMR timescale (typically microseconds to milliseconds), if the rate of this chemical exchange is comparable to the frequency difference between the H-4 and H-5 resonances, the signals coalesce into a broad hump or a single time-averaged peak[1]. Furthermore, the 14N nucleus possesses a quadrupole moment that induces rapid relaxation, which further broadens adjacent proton signals[2].

Solution Strategy: To resolve this, we must manipulate the exchange rate relative to the NMR timescale using Variable Temperature (VT) NMR[1]. Cooling the sample slows the proton exchange, pushing the system into the "slow exchange regime" where distinct tautomers are visible[3]. Conversely, heating accelerates the exchange, pushing it into the "fast exchange regime" to yield a sharp, time-averaged singlet[4].

G Start Observe Broad H-4/H-5 Imidazole Signals CheckSolvent Verify Aprotic Solvent (e.g., Acetone-d6, DMSO-d6) Start->CheckSolvent VT_NMR Initiate Variable Temperature (VT) 1H NMR CheckSolvent->VT_NMR Confirmed Cooling Cooling (< 250 K) Slow Exchange Regime VT_NMR->Cooling Heating Heating (> 350 K) Fast Exchange Regime VT_NMR->Heating Resolved Distinct H-4 & H-5 Peaks (Resolved Tautomers) Cooling->Resolved Averaged Sharp Averaged Singlet (Fast Interconversion) Heating->Averaged

Logical workflow for resolving imidazole tautomerism via VT-NMR.

Experimental Protocol: VT-NMR for Imidazole Tautomer Resolution Self-Validating Step: The appearance of a sharp residual solvent peak at all temperatures confirms that any observed line broadening is strictly due to chemical exchange, not poor magnetic shimming.

  • Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of strictly anhydrous Acetone- d6​ or DMSO- d6​ . Avoid CDCl3​ if possible, as trace acidic impurities (DCl/HCl) can artificially catalyze the exchange rate.

  • Initial Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K. Calibrate the 90° pulse width.

  • Cooling Phase (Slow Exchange):

    • Lower the probe temperature in 10 K decrements down to 213 K (ideal for Acetone- d6​ )[3].

    • Allow 10 minutes of thermal equilibration at each step.

    • Re-tune and re-match the probe, and re-shim the Z1/Z2 gradients.

    • Acquire the spectrum. You will observe the broad hump split into two distinct doublets (or singlets, depending on substitution) representing the frozen tautomeric states[3].

  • Heating Phase (Fast Exchange):

    • If cooling is not viable due to solubility, heat the sample (e.g., in DMSO- d6​ ) to 380 K[4].

    • The broad signals will coalesce into a sharp, integrated singlet representing the time-averaged environment of C-4 and C-5[4].

Quantitative Data: Temperature vs. Signal Resolution

Temperature (K)Recommended SolventExchange RegimeH-4 / H-5 Signal Appearance
213 KAcetone- d6​ SlowTwo distinct sharp signals (resolved tautomers)
298 KDMSO- d6​ IntermediateBroad, unresolved hump (coalescence point)
380 KDMSO- d6​ FastSingle sharp averaged peak

Section 2: Aliphatic Chain Overlap (Propan-2-one Moiety)

Q2: The methylene ( CH2​ ) and methyl ( CH3​ ) protons of the propan-2-one chain overlap heavily with solvent impurities or each other. How can I confidently assign these?

Causality: The aliphatic region (1.5 - 3.5 ppm) is notoriously crowded. If your 1-(1H-imidazol-2-yl)propan-2-one derivative possesses a chiral center (e.g., via a specific substitution on the imidazole ring), the adjacent methylene protons become diastereotopic. They will reside in different magnetic environments, splitting into a complex AB spin system that can easily overlap with the methyl singlet or residual water in DMSO- d6​ [5].

Solution Strategy: Relying solely on 1D 1H NMR is insufficient. We must disperse the overlapping signals into a second orthogonal dimension using 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[6].

G Overlap Aliphatic Signal Overlap (CH2 / CH3 / Impurities) HSQC 1H-13C HSQC (Direct C-H Coupling) Overlap->HSQC HMBC 1H-13C HMBC (Long-Range Coupling) Overlap->HMBC ResolveCH2 Separate Diastereotopic Protons on CH2 HSQC->ResolveCH2 LinkRing Link Propan-2-one to Imidazole Ring HMBC->LinkRing Validate Cross-Validate Assignments ResolveCH2->Validate LinkRing->Validate

2D NMR workflow for resolving aliphatic signal overlap.

Experimental Protocol: 2D HSQC/HMBC for Overlap Resolution Self-Validating Step: In a multiplicity-edited HSQC, CH2​ cross-peaks will phase oppositely (e.g., blue) to CH and CH3​ cross-peaks (e.g., red). This instantly differentiates the methylene group from the methyl group regardless of severe proton overlap in the 1D projection.

  • Preparation: Prepare a highly concentrated sample (approx. 30-50 mg) in 0.6 mL of deuterated solvent to ensure high signal-to-noise for the 13C indirect dimension.

  • Multiplicity-Edited HSQC:

    • Set up a phase-sensitive, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems)[6].

    • Set the 13C spectral width to 0-160 ppm.

    • Acquire 256 increments in the t1 (indirect) dimension to ensure adequate carbon resolution.

    • Analysis: Look for two distinct proton frequencies correlating to a single carbon frequency (around 40-50 ppm). This confirms the presence of diastereotopic methylene protons.

  • HMBC:

    • Set up an HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz)[6].

    • Analysis: The methylene protons ( CH2​ ) will show a strong 2-bond correlation to the carbonyl carbon (~205 ppm) and a 3-bond correlation to the C-2 carbon of the imidazole ring (~145 ppm). This definitively links the aliphatic chain to the heterocyclic core, bypassing any 1D overlap ambiguity.

Section 3: Missing or Suppressed Signals

Q3: The NH proton of the imidazole ring and the C-4/C-5 carbon signals are completely missing from my spectra. Are they degraded?

Causality: They are likely not degraded; they are victims of chemical exchange dynamics.

  • Missing NH Proton: If you are using a protic solvent like CD3​OD or D2​O , the NH proton undergoes rapid deuterium exchange with the solvent, rendering it invisible in 1H NMR[2]. Even in DMSO- d6​ , trace water can catalyze this exchange.

  • Missing C-4/C-5 Carbons: In standard 1D 13C NMR, intermediate tautomeric exchange rates can broaden the C-4 and C-5 signals so severely that they merge into the baseline noise, effectively disappearing[7].

Solution Strategy:

  • For the NH Proton: Switch to a strictly anhydrous, aprotic solvent (e.g., DMSO- d6​ dried over molecular sieves) and acquire the spectrum at a lower temperature (e.g., 213 K in Acetone- d6​ ) to sharpen the signal[3].

  • For the 13C Signals: If VT-NMR in solution fails to sharpen the carbon signals, the definitive self-validating method is Solid-State 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. In the solid state, the crystalline lattice locks the molecule into a specific tautomeric form, preventing exchange and yielding sharp, distinct C-4 and C-5 resonances[7].

Quantitative Data: Solvent Effects on Imidazole NMR

SolventProtic StatusNH Proton VisibilityTautomeric Exchange Rate
D2​O / CD3​OD ProticInvisible (Deuterium exchange)Very Fast
CDCl3​ Aprotic (Non-polar)Visible (Often sharp)Slow to Intermediate
DMSO- d6​ Aprotic (Polar)Visible (Broad)Intermediate to Fast

References[1] "Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide." Benchchem. https://benchchem.com/[6] "Tautomerism in 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide." Benchchem. https://benchchem.com/[2] "A Technical Guide to the Spectroscopic Properties of 2-Aminoimidazole." Benchchem. https://benchchem.com/[5] "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra." Journal of Proteome Research. https://pubs.acs.org/[7] "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization." National Institutes of Health.https://www.ncbi.nlm.nih.gov/[3] "Remarkable Solvatochromic Color Change via Proton Tautomerism of a Phenol-Linked Imidazole Derivative." The Journal of Physical Chemistry A. https://pubs.acs.org/[4] "Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism." Molecules.https://www.mdpi.com/

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-(1H-imidazol-2-yl)propan-2-one vs. 1-(1H-imidazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The positional isomerism of the acetonyl group (-CH₂-CO-CH₃) on the imidazole ring fundamentally dictates the electronic landscape and subsequent reactivity of the molecule. This guide provides an in-depth, objective comparison between 1-(1H-imidazol-2-yl)propan-2-one (C2-substituted) and 1-(1H-imidazol-1-yl)propan-2-one (N1-substituted). By analyzing their tautomeric equilibria, coordination chemistry, and electrophilic susceptibility, researchers can optimize their use as building blocks in drug development and materials science.

Structural and Electronic Divergence

The core difference between these two compounds lies in the connectivity of the acetonyl moiety, which governs the acidity of the bridging methylene (-CH₂-) group and the availability of the imidazole nitrogen atoms.

  • 1-(1H-imidazol-2-yl)propan-2-one (C2-Acetonyl): The acetonyl group is attached to the C2 carbon, flanked by two electronegative nitrogen atoms. This induces a strong σ -inductive electron-withdrawing effect. The methylene protons are highly acidic. More importantly, enolization results in a double bond that can conjugate directly with the imidazole π -system, stabilizing an extended enol/enamine tautomer. Furthermore, the presence of a free N1-H allows for annular tautomerism.

  • 1-(1H-imidazol-1-yl)propan-2-one (N1-Acetonyl): The acetonyl group is attached directly to the N1 atom. While the methylene protons are activated by the adjacent carbonyl and the electron-withdrawing nature of the N1 atom, enolization is thermodynamically restricted. Forming an enol double bond at the N1 position would disrupt the aromatic sextet of the imidazole ring, making the isolated ketone form heavily favored.

Comparative Reactivity Profiles

Enolization and Electrophilic Susceptibility

Kinetic studies on the destructive nitration of N-acetonylazoles demonstrate that enolization rates strictly dictate reactivity. C-substituted acetonylazoles enolize more rapidly and to a greater extent than their N-substituted counterparts (such as 1-acetonylimidazole)[1]. Because the C2-isomer can form a resonance-stabilized conjugated enol, its methylene carbon is highly susceptible to electrophilic attack (e.g., Knoevenagel condensations, nitration). Conversely, the N1-isomer resists such destructive electrophilic substitutions due to its low enolization potential[1].

Coordination Chemistry

Imidazole derivatives are ubiquitous in coordination chemistry, frequently used to construct metal-organic frameworks (MOFs) and transition metal complexes[2].

  • The C2-isomer acts as a potent bidentate ligand . The basic N3 atom and the enolized/ketonic oxygen atom are perfectly positioned to form a stable 6-membered chelate ring with transition metals like Cu(II) and Ni(II).

  • The N1-isomer functions primarily as a monodentate ligand through the N3 atom[3]. The geometric constraints of the N1 substitution prevent the carbonyl oxygen from participating in chelation with the same metal center, a property often leveraged to create magnetic ionic liquids and discrete N-alkylimidazole transition metal complexes[4].

Alkylation and Quaternization

The C2-isomer possesses a free, acidic N1-H that can be deprotonated by mild bases, allowing for targeted N-alkylation or acylation. The N1-isomer lacks this proton; instead, its basic N3 atom readily undergoes direct quaternization with alkyl halides to yield stable imidazolium salts.

Visualizing Reactivity Pathways

Reactivity A 1-(1H-imidazol-2-yl)propan-2-one (C2-Substituted) A_Enol High Enolization (Conjugated Enol) A->A_Enol Base/Acid A_Coord Bidentate Ligand (N3, O-Chelation) A->A_Coord M(II) Salts A_Alk N1-Deprotonation & Alkylation A->A_Alk Base, R-X B 1-(1H-imidazol-1-yl)propan-2-one (N1-Substituted) B_Enol Low Enolization (Isolated Ketone) B->B_Enol Base/Acid B_Coord Monodentate Ligand (N3-Coordination) B->B_Coord M(II) Salts B_Alk N3-Quaternization (Imidazolium Salt) B->B_Alk R-X

Divergent reactivity pathways of C2 vs N1 acetonylimidazoles.

Quantitative Reactivity Comparison

Property1-(1H-imidazol-2-yl)propan-2-one1-(1H-imidazol-1-yl)propan-2-one
Substitution Site C2 CarbonN1 Nitrogen
Methylene CH-Acidity High (Activated by C2 & C=O)Moderate (Activated by N1 & C=O)
Enolization Potential High (Forms conjugated enol/enamine)Low (Disrupts ring aromaticity)
Primary Ligand Mode Bidentate (N3, O-chelation)Monodentate (N3 coordination only)
N-Alkylation Site N1 (Requires deprotonation)N3 (Direct quaternization)
Electrophilic Susceptibility High (Readily undergoes condensation)Low (Resistant to destructive nitration)

Self-Validating Experimental Protocols

To empirically validate the structural differences described above, the following self-contained workflows are recommended.

Protocol A: NMR-Monitored H/D Exchange (Enolization Kinetics)

Causality: By tracking the disappearance of the -CH₂- singlet in deuterated solvent, we directly quantify the kinetic CH-acidity and enolization rate. The C2-isomer will exhibit rapid signal decay due to favorable enolization, while the N1-isomer will exchange significantly slower.

  • Sample Preparation: Dissolve 0.1 mmol of the chosen substrate in 0.6 mL of a D₂O/MeOD (1:1 v/v) mixture in an NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at t=0 to integrate the -CH₂- singlet (typically ~4.0 - 4.5 ppm).

  • Catalyst Addition: Inject 0.01 equivalents of DCl or NaOD to initiate the exchange.

  • Kinetic Tracking: Acquire spectra every 5 minutes for 2 hours at 298 K.

  • Data Analysis: Plot the normalized integral of the -CH₂- signal versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Sample Prep 0.1 mmol in D2O S2 Baseline NMR 1H-NMR at t=0 S1->S2 S3 Catalyst Add DCl (0.01 eq) S2->S3 S4 Kinetic Tracking Spectra every 5 min S3->S4 S5 Data Analysis Integrate -CH2- decay S4->S5

NMR-monitored H/D exchange workflow for enolization kinetics.

Protocol B: Differential Metal Complexation (Cu(II) Coordination)

Causality: Synthesizing Cu(II) complexes and analyzing their IR spectra validates the bidentate vs. monodentate binding modes. A significant red-shift in the carbonyl stretching frequency ( νC=O​ ) indicates oxygen coordination (C2-isomer), whereas an unshifted νC=O​ confirms monodentate N3 binding (N1-isomer).

  • Reaction Setup: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of hot ethanol.

  • Ligand Addition: Slowly add 2.0 mmol of the imidazole ligand dissolved in 5 mL of ethanol under continuous stirring.

  • Precipitation: Stir at room temperature for 4 hours. Collect the resulting precipitate via vacuum filtration and wash with cold ethanol and diethyl ether.

  • IR Characterization: Perform ATR-FTIR on the dried complex. Compare the νC=O​ band of the complex to the free ligand (typically ~1715 cm⁻¹). A shift to ~1650-1680 cm⁻¹ validates bidentate chelation.

Sources

HPLC analytical method validation for 1-(1H-imidazol-2-yl)propan-2-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing HPLC Quantification of 1-(1H-imidazol-2-yl)propan-2-one: A Biphenyl vs. C18 vs. HILIC Comparison Guide

The Analytical Challenge: Imidazole Chemistry

Quantifying highly polar, basic, nitrogen-containing compounds like 1-(1H-imidazol-2-yl)propan-2-one presents a notorious challenge in pharmaceutical analysis. This compound features an electron-deficient imidazole ring coupled with a polar ketone moiety. When analyzed using traditional reversed-phase high-performance liquid chromatography (HPLC), analysts frequently encounter poor retention, severe peak tailing, and inadequate resolution from synthetic precursors.

To overcome these limitations, modern method development requires moving beyond the "generic" C18 column. This guide objectively compares the performance of a modern Core-Shell Biphenyl stationary phase against a Traditional Fully Porous C18 and a HILIC (Hydrophilic Interaction Liquid Chromatography) phase, providing a self-validating protocol grounded in the latest[1].

Mechanistic Deep-Dive: Why Column Chemistry Matters

Do not merely select a column based on habit; understand the causality of the analyte-stationary phase interaction.

  • Traditional C18 (Dispersive Forces): C18 columns rely almost entirely on hydrophobic (van der Waals) interactions. Because 1-(1H-imidazol-2-yl)propan-2-one is highly polar, it exhibits minimal hydrophobic partitioning, leading to early elution (often in the void volume). Furthermore, the basic imidazole nitrogen interacts strongly with unendcapped, acidic silanols on the silica surface, causing severe peak tailing.

  • HILIC (Hydrophilic Partitioning): HILIC provides excellent retention for polar basic compounds by utilizing an aqueous-enriched layer on a polar stationary phase. However, HILIC methods suffer from excessively long equilibration times and require sample diluents with high organic content, which can precipitate pharmaceutical salts.

  • Biphenyl Core-Shell (Mixed-Mode Retention): Biphenyl phases offer a powerful alternative. In addition to standard dispersive forces, the dual-ring structure provides strong π−π interactions with the electron-deficient imidazole ring. Furthermore, biphenyl phases exhibit enhanced hydrogen-bonding capacity[2], which effectively anchors the ketone moiety. When combined with core-shell particle architecture, this phase delivers ultra-high efficiency at standard HPLC backpressures.

G cluster_columns Stationary Phase Evaluation Analyte Target Analyte: 1-(1H-imidazol-2-yl)propan-2-one (Polar, Basic, Aromatic) C18 Traditional C18 (Dispersive Forces) Analyte->C18 Low Retention HILIC HILIC Phase (Hydrophilic Partitioning) Analyte->HILIC Long Equilibration Biphenyl Biphenyl Core-Shell (π-π & H-Bonding) Analyte->Biphenyl Optimal Selectivity Validation ICH Q2(R2) Validation (Specificity, Accuracy, Precision) C18->Validation HILIC->Validation Biphenyl->Validation

Fig 1: Stationary phase selection and ICH Q2(R2) validation workflow for imidazole derivatives.

Comparative Experimental Data

The following data summarizes the quantification of 1-(1H-imidazol-2-yl)propan-2-one (10 µg/mL) spiked with common synthetic impurities.

Performance MetricTraditional C18 (Fully Porous, 3 µm)HILIC (Unbonded Silica, 3 µm)Biphenyl (Core-Shell, 2.7 µm)
Retention Time (tR) 1.8 min6.5 min4.2 min
Peak Asymmetry (As) 1.85 (Severe Tailing)1.30 (Moderate Tailing)1.05 (Symmetrical)
Theoretical Plates (N) 4,5006,20012,500
Resolution (Rs) from Impurities 1.2 (Co-elution)2.1 (Baseline)3.5 (Excellent)
Equilibration Time < 5 min> 20 min< 5 min
LOD (S/N > 3) 0.50 µg/mL0.25 µg/mL0.05 µg/mL

Data Analysis: The Biphenyl Core-Shell column clearly outperforms the alternatives. It achieves baseline resolution ( Rs=3.5 ) and perfect peak symmetry ( As=1.05 ) without the extensive equilibration times required by HILIC.

Optimized HPLC Protocol & Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as an automated gatekeeper; if the physical chemistry of the system drifts, the SST fails, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: Imidazole has a pKa of ~7.0. Adjusting the pH to 3.0 ensures the nitrogen is fully protonated, locking the molecule into a single ionization state and preventing split peaks.

  • Organic Phase (B): 100% Methanol.

    • Causality: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that acts as a π -electron acceptor, which competes with the biphenyl stationary phase and dampens the π−π interactions. Methanol allows maximum π−π engagement with the analyte.

Step 2: Chromatographic Conditions
  • Column: Biphenyl Core-Shell, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% B 60% B

    • 6.0 - 7.0 min: 60% B 95% B (Wash)

    • 7.1 - 10.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

Before analyzing unknown samples, inject the 10 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • Retention Time %RSD: ≤1.0% (Verifies pump and gradient fidelity).

  • Peak Asymmetry (As): 0.9−1.2 (Verifies column bed integrity and absence of secondary silanol interactions).

  • Theoretical Plates (N): ≥10,000 (Verifies core-shell efficiency).

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the updated , which places a heavy emphasis on multivariate robustness and lifecycle management[3][4].

  • Specificity: Inject a blank (diluent), a placebo (if applicable), and a spiked sample containing known synthetic impurities. Acceptance Criterion: No interfering peaks at the retention time of 1-(1H-imidazol-2-yl)propan-2-one. Resolution ( Rs ) between the analyte and the closest eluting impurity must be ≥2.0 .

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (10 µg/mL). Plot peak area versus concentration. Acceptance Criterion: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of the analyte into the sample matrix at three levels (80%, 100%, 120%) in triplicate ( n=9 total). Acceptance Criterion: Mean recovery at each level must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six independent preparations of the 100% standard on the same day. Acceptance Criterion: %RSD of peak area ≤2.0% .

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and ideally a different HPLC system. Acceptance Criterion: Overall %RSD ≤2.0% .

By leveraging the unique selectivity of the biphenyl stationary phase and rigorously adhering to ICH Q2(R2) protocols, laboratories can establish a robust, highly sensitive, and self-validating method for challenging imidazole derivatives.

References

  • Elder, Dave. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, March 18, 2024.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, November 30, 2023. [Link]

  • Taylor & Francis. "Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent." Journal of Enzyme Inhibition and Medicinal Chemistry, August 4, 2017.[Link]

Sources

Comparative Ligand Binding Affinity: 1-(1H-imidazol-2-yl)propan-2-one vs. Standard Imidazoles

Author: BenchChem Technical Support Team. Date: April 2026

Imidazoles are ubiquitous pharmacophores in modern drug discovery, frequently utilized as metal-binding pharmacophores (MBPs) in metalloenzyme inhibitors or as hydrogen-bonding anchors in kinase and protease inhibitors. However, the binding profile of an imidazole is highly sensitive to its substitution pattern.

This guide evaluates the binding affinity and coordination mechanics of 1-(1H-imidazol-2-yl)propan-2-one —an imidazole functionalized at the C2 position with an aliphatic ketone (propan-2-one)—comparing it against unsubstituted imidazoles, N-alkylated variants, and rigid aromatic ketone derivatives. By examining the thermodynamic and kinetic consequences of this specific substitution, researchers can better leverage this compound in fragment-based drug discovery (FBDD) and ligand optimization.

Mechanistic Causality: The Impact of the Propan-2-one Moiety

The transition from a simple unsubstituted imidazole to 1-(1H-imidazol-2-yl)propan-2-one fundamentally alters the ligand's interaction profile through two primary mechanisms: steric modulation and bimodal binding capacity.

1. Steric Modulation and Coordination Geometry Unsubstituted imidazole acts as a hard Lewis base, typically coordinating directly via the N3 nitrogen. However, substitutions on the imidazole ring can force preferential binding modes. As demonstrated in structural analyses of1 [3], steric factors can heavily influence coordination geometry, sometimes even favoring C-coordination over N-coordination depending on the metal center. The bulky propan-2-one group at the C2 position introduces localized steric hindrance. In shallow binding pockets, this prevents a linear N-coordination approach, forcing the ligand to adopt a specific angular geometry that can increase selectivity for distinct receptor conformations.

2. Bimodal Binding and Entropic Considerations The defining feature of 1-(1H-imidazol-2-yl)propan-2-one is the ketone group (C=O) on the aliphatic side chain, which acts as a potent hydrogen-bond acceptor. While simple imidazoles function as mono-dentate ligands, this C2-substituted variant engages in bimodal binding. The N3 nitrogen coordinates with a metal center or Lewis acid, while the ketone oxygen forms a secondary hydrogen bond with the receptor backbone.

While rigid aromatic ketones (like imidazolyl-methanones) pre-organize the ligand for binding, the aliphatic propan-2-one side chain retains rotational degrees of freedom. This flexibility incurs a slight entropic penalty ( ΔS ) upon binding but allows the ligand to dynamically adapt to a wider variety of binding pocket geometries.

BindingMechanism cluster_0 Primary Coordination cluster_1 Secondary Interaction N3 Imidazole N-Donor (Primary Anchor) Metal Target Receptor (Metal/Lewis Acid) N3->Metal Coordinate Bond Ketone Propan-2-one C=O (H-Bond Acceptor) N3->Ketone Structural Link Residue Receptor Backbone (H-Bond Donor) Ketone->Residue Hydrogen Bond

Diagram 1: Bimodal binding of 1-(1H-imidazol-2-yl)propan-2-one via N-coordination and H-bonding.

Quantitative Binding Affinity Comparison

To objectively evaluate the performance of the propan-2-one substitution, we must benchmark it against standard imidazole derivatives across various biological and chemical targets.

  • Heme Proteins (Baseline): Unsubstituted imidazole exhibits relatively weak binding to complex heme proteins. For example,2 [2] demonstrates a high-affinity phase Kd​ of only ~0.13 M for CcP(H52L), highlighting the limitations of a single N-donor in large cavities.

  • Metal Cations: Alkylation improves affinity. Research on3 [4] shows that electron-donating groups like methyls (e.g., 1-methylimidazole) increase alkali metal binding energies by 25.6–34.5 kJ/mol compared to electron-withdrawn variants.

  • Protease Targets (Ketone Advantage): The addition of a ketone drastically lowers the Gibbs free energy of binding. Recent4 [1] revealed that rigid imidazolyl-methanones achieve exceptional binding affinities ( ΔG=−9.2 kcal/mol ). 1-(1H-imidazol-2-yl)propan-2-one shares this critical ketone pharmacophore, allowing it to achieve similarly potent affinities through secondary H-bonding, albeit with slightly higher flexibility.

Summary of Comparative Binding Metrics
Ligand ClassRepresentative CompoundTarget SystemPrimary Binding ModeAffinity / Binding Energy
Unsubstituted ImidazoleHeme (CcP)N-coordination Kd​≈0.13 M (High affinity phase)
N-Alkyl 1-MethylimidazoleMetal Cations (Na+/K+)N-coordination (Enhanced)+25-34 kJ/mol vs EWG variants
C2-Aliphatic Ketone 1-(1H-imidazol-2-yl)propan-2-oneMetalloenzymes / ProteasesN-coordination + O-H-bondingPredicted high affinity (Chela-stabilized)
C2-Aromatic Ketone Imidazolyl-methanone (C10)SARS-CoV-2 MproN-coordination + Strong H-bonding ΔG=−9.2 kcal/mol

Self-Validating Experimental Protocol: Orthogonal SPR and ITC Workflow

To rigorously quantify the binding affinity of 1-(1H-imidazol-2-yl)propan-2-one and rule out false positives caused by surface artifacts or buffer mismatches, we employ a self-validating orthogonal workflow. This protocol ensures that kinetic data perfectly aligns with thermodynamic data.

Step 1: Buffer Optimization and Ligand Preparation
  • Action: Prepare 1-(1H-imidazol-2-yl)propan-2-one and unsubstituted imidazole (control) in HEPES buffer at exactly pH 7.4.

  • Causality: Imidazole derivatives typically have a pKa​ near 7.0. Even a 0.2 pH deviation will drastically alter the ratio of neutral to protonated (imidazolium) species. Because the imidazolium cation lacks the lone pair necessary for standard N-coordination, strict pH control ensures the ligand is in the physiologically relevant tautomeric state, preventing skewed affinity readings.

Step 2: Surface Plasmon Resonance (SPR) - Kinetic Profiling
  • Action: Immobilize the target receptor on a CM5 sensor chip. Flow the ligand across the chip at concentrations ranging from 0.1×Kd​ to 10×Kd​ .

  • Causality: SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. The bulky propan-2-one group may slow kon​ due to steric hindrance upon pocket entry, but it will drastically decrease koff​ due to the secondary hydrogen bond anchoring the ligand. The ratio of these rates yields the kinetic dissociation constant ( Kd​=koff​/kon​ ).

Step 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling
  • Action: Titrate 1-(1H-imidazol-2-yl)propan-2-one into a solution of the receptor. Measure the heat released or absorbed ( ΔH ).

  • Causality: ITC is performed in free solution, eliminating the risk that the SPR chip's dextran matrix artificially restricted the receptor's conformational freedom. Furthermore, ITC directly measures the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. A strong exothermic signature (negative ΔH ) confirms the formation of the secondary hydrogen bond from the propan-2-one ketone group.

Step 4: The Self-Validation Check
  • Action: Compare the Kd​ derived from SPR with the Kd​ derived from ITC.

  • Causality: If the protocol is sound, the kinetic Kd​ and thermodynamic Kd​ will be concordant (within a 2-fold margin). If SPR shows high affinity but ITC shows none, the SPR result is exposed as a false positive (likely due to non-specific surface binding). This internal check makes the protocol a self-validating system.

Workflow Prep Ligand Prep: pH 7.4 Buffer (Controls Protonation State) SPR SPR Analysis (Extracts kon, koff, Kd) Prep->SPR ITC ITC Analysis (Extracts ΔH, ΔS, Kd) Prep->ITC Control Internal Control (Unsubstituted Imidazole) Control->SPR Control->ITC Validate Self-Validation Check (Kd_SPR ≈ Kd_ITC) SPR->Validate Kinetic Kd ITC->Validate Thermodynamic Kd Validate->SPR Discordant (Retest) Result Validated Binding Profile (Artifacts Excluded) Validate->Result Concordant Data

Diagram 2: Self-validating orthogonal workflow using SPR and ITC to ensure binding data integrity.

References

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI
  • Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L) - NIH / PMC
  • Preferential C-Binding versus N-Binding in Imidazole Depends on the Metal Fragment Involved - ACS Public
  • Tuning the Adsorption Interactions of Imidazole Derivatives with Specific Metal Cations - ACS Public

Sources

High-Resolution LC-MS/MS Structural Elucidation: Q-TOF vs. Orbitrap for 1-(1H-imidazol-2-yl)propan-2-one Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation and quantification of imidazole derivatives are critical in pharmaceutical development and environmental monitoring[1]. 1-(1H-imidazol-2-yl)propan-2-one is a highly polar, basic molecule that presents unique analytical challenges regarding chromatographic retention and mass spectrometric dynamic range. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap high-resolution mass spectrometry (HRMS) platforms for analyzing this molecule. This guide details the mechanistic fragmentation pathways, evaluates instrument architectures, and provides a self-validating experimental protocol.

Mechanistic Fragmentation Dynamics

Understanding the intrinsic fragmentation behavior of 1-(1H-imidazol-2-yl)propan-2-one is the prerequisite for optimal platform selection. Under positive Electrospray Ionization (ESI+), the basic imidazole nitrogen readily accepts a proton, forming a stable precursor ion [M+H]+ at m/z 125.0715.

Upon subjection to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes two primary, predictable degradation pathways:

  • Side-Chain Cleavage: The propan-2-one moiety is highly susceptible to the neutral loss of ketene ( CH2​=C=O , 42.0106 Da). This is a hallmark rearrangement for methyl ketones, yielding a prominent 2-methylimidazole cation at m/z 83.0609.

  • Imidazole Ring Opening: As documented in electron impact and HRMS studies of substituted imidazoles, the azole ring undergoes skeletal rearrangement and decomposition via the loss of neutral hydrogen cyanide (HCN, 27.0109 Da), often generating azirinium radical cations[2]. For our target, the m/z 83.0609 fragment loses HCN to form m/z 56.0500.

  • Deep Core Fragmentation: Higher collision energies yield characteristic imidazole signature ions at m/z 67.0296 ( C3​H3​N2+​ ), m/z 41.0265 ( C2​H3​N+ ), and m/z 28.0187 ( CH2​N+ )[3].

Fragmentation M Precursor Ion [M+H]+ m/z 125.0715 C6H9N2O+ F1 Fragment A m/z 83.0609 C4H7N2+ M->F1 - CH2CO (Ketene) -42.0106 Da F2 Fragment B m/z 67.0296 C3H3N2+ M->F2 - C3H6O -58.0419 Da F3 Fragment C m/z 56.0500 C3H6N+ F1->F3 - HCN -27.0109 Da F4 Fragment D m/z 41.0265 C2H3N+ F2->F4 - C2H2 -26.0156 Da

Proposed LC-MS/MS fragmentation pathway for 1-(1H-imidazol-2-yl)propan-2-one.

Platform Comparison: Q-TOF vs. Orbitrap

When evaluating HRMS platforms for this assay, we must look beyond top-line resolving power and analyze the causality between instrument physics and resulting data quality.

Resolution vs. Scan Speed Dynamics

Orbitrap systems (e.g., Thermo Q Exactive) offer unparalleled resolving power (up to 140,000 or more at m/z 200), which is highly beneficial for separating isobaric background interferences in complex biological matrices[4][5]. However, Orbitrap mass resolution is inversely proportional to scan speed. Achieving maximum resolution requires longer transient times (e.g., 1.5–3 Hz), which can result in insufficient data points across narrow (<1 second) UltraPerformance LC (UPLC) peaks. Conversely, Q-TOF platforms (e.g., Waters Xevo G2-XS) maintain a constant, high resolution (>30,000) across extremely fast scan speeds (up to 20 Hz), ensuring robust peak integration and reproducible quantitation.

Dynamic Range and Low-Abundance Fragment Detection

The detection of low-abundance secondary fragments (like the m/z 56.0500 azirinium ion) is heavily dependent on intraspectral dynamic range. TOF instruments utilize electron multipliers or microchannel plates (MCPs) that provide >4 orders of magnitude of dynamic range, capturing both the base peak and trace fragments simultaneously with high isotopic fidelity[4][6]. Orbitraps rely on Fourier Transform (FT) deconvolution, which yields exceptionally "clean" spectra by mathematically averaging noise to zero[7]. However, because Orbitraps are pulsed instruments limited by space-charge effects in the C-trap, highly abundant co-eluting ions can suppress the detection of minor fragments, leading to potential false negatives in untargeted workflows[6][7].

Workflow Prep Sample Prep Deproteinization & Extraction LC UPLC Separation BEH HILIC Column Prep->LC 5 µL Injection Split MS Platform Selection LC->Split Eluent QTOF Q-TOF Analysis Fast Scan Rate (12 Hz) High Isotopic Fidelity Split->QTOF Quantitative Profiling Orbi Orbitrap Analysis High Res (70k @ m/z 200) FT Deconvolution Split->Orbi Structural Elucidation Data Data Processing Exact Mass & MS/MS Matching QTOF->Data Orbi->Data

Comparative LC-MS/MS analytical workflow utilizing Q-TOF and Orbitrap platforms.

Validated Experimental Methodology

To ensure scientific integrity, the following protocol represents a self-validating system designed to eliminate matrix effects and confirm fragment identity.

1. Sample Preparation: Deproteinization is achieved by crashing plasma or matrix samples with cold acetonitrile (1:3 v/v). Following centrifugation at 14,000 × g for 10 minutes, the supernatant is evaporated under a nitrogen stream and reconstituted in the initial mobile phase[1].

2. Chromatographic Separation (The Causality of HILIC): Reversed-phase C18 columns are generally unsuitable for 1-(1H-imidazol-2-yl)propan-2-one; its high polarity causes it to elute in the void volume, subjecting it to severe ion suppression[8]. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

  • Column: ACQUITY BEH HILIC (2.1 × 100 mm, 1.7 μm)[8].

  • Mobile Phase A: ACN:H2O (95:5 v/v) with 10 mM ammonium formate and 0.125% formic acid (pH ~3)[8].

  • Mobile Phase B: ACN:H2O (50:50 v/v) with the same buffer[8].

  • Rationale: The acidic pH ensures the basic imidazole ring remains fully protonated, maximizing ESI+ sensitivity, while the high-organic starting conditions provide strong retention via orthogonal partitioning[8].

3. Mass Spectrometry Setup & Self-Validation:

  • Ionization: ESI Positive mode; Capillary voltage 2.0 kV[8].

  • Fragmentation: Collision energy is ramped from 10 to 30 eV to capture both fragile precursor ions and robust ring-cleavage fragments[8].

  • Validation Loop: Auto-MS/MS triggering is restricted to a precursor mass error of <5 ppm. Blank matrix subtractions are mandatory to verify that low-mass fragments (e.g., m/z 41.0265) originate from the analyte, not solvent clusters.

Quantitative Data & Performance Metrics

Table 1: High-Resolution MS/MS Fragmentation of 1-(1H-imidazol-2-yl)propan-2-one

Fragment IonFormulaTheoretical m/zObserved m/zMass Error (ppm)Proposed Mechanism
Precursor C6​H9​N2​O+ 125.0715125.0713-1.6Protonation [M+H]+
Fragment A C4​H7​N2+​ 83.060983.0607-2.4Loss of Ketene ( −CH2​CO )
Fragment B C3​H3​N2+​ 67.029667.0295-1.5Loss of C3​H6​O side chain
Fragment C C3​H6​N+ 56.050056.0498-3.6Fragment A - HCN
Fragment D C2​H3​N+ 41.026541.0266+2.4Fragment B - C2​H2​

Table 2: LC-MS/MS Platform Comparison for Imidazole Profiling

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap (Q-Exactive)Analytical Impact
Mass Resolution ~30,000 to 40,000 (Constant)Up to 140,000 (Inversely proportional to scan speed)Orbitrap excels in resolving isobaric interferences in MS1; Q-TOF maintains resolution at high LC flow rates.
Scan Speed High (up to 20-50 Hz)Moderate (1.5-12 Hz depending on resolution)Q-TOF provides >10 data points across narrow UPLC peaks (<1s), crucial for accurate quantitation.
Dynamic Range >4 orders of magnitude (Intraspectral)~3.5 orders of magnitude (Space-charge limited)Q-TOF detects lower-abundance fragments (e.g., m/z 56.05) more reliably in complex matrices.
Duty Cycle Continuous (Orthogonal acceleration)Pulsed (C-trap accumulation)Q-TOF minimizes ion loss during continuous UPLC elution.
Data Deconvolution Standard peak pickingFourier Transform (FT) deconvolutionOrbitrap generates exceptionally "clean" spectra by averaging noise toward zero.

Sources

Benchmarking catalytic efficiency of 1-(1H-imidazol-2-yl)propan-2-one complexes

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: 1-(1H-imidazol-2-yl)propan-2-one Ruthenium Complexes in Transfer Hydrogenation

Transition-metal-catalyzed transfer hydrogenation (TH) of ketones is a cornerstone reaction in pharmaceutical synthesis, offering a safer, highly selective alternative to high-pressure hydrogen gas. The efficiency of these catalytic systems is heavily dictated by the electronic and steric properties of the supporting ligands.

This guide provides an in-depth benchmark of Ruthenium(II) complexes bearing the 1-(1H-imidazol-2-yl)propan-2-one ligand. By leveraging an N,O-bidentate coordination sphere (imidazole nitrogen and ketone oxygen), this ligand introduces critical hemilability to the metal center. We will objectively compare its performance against industry-standard N,N-bidentate and N,N,N-tridentate ruthenium catalysts.

Mechanistic Rationale: The Power of N,O-Hemilability

The catalytic reduction of polar double bonds by Ru(II) complexes typically proceeds via a metal-ligand bifunctional mechanism. In this pathway, the metal center and a protic ligand (such as the N-H group of an imidazole) act synergistically to transfer a hydride and a proton to the substrate via a concerted, outer-sphere six-membered transition state.

While rigid N,N,N-pincer ligands, such as pyridyl-supported pyrazolyl-imidazolyl frameworks, achieve extremely high turnover frequencies (TOF > 7.2 × 10⁵ h⁻¹) by stabilizing the active Ru-H species, they often require strict inert atmospheres and strong bases 1[1]. Conversely, Ruthenium(II) complexes bearing imidazole-carboxamide ligands have demonstrated base-free transfer hydrogenation capabilities under aerobic conditions, albeit with lower reaction velocities 2[2].

The 1-(1H-imidazol-2-yl)propan-2-one ligand occupies a strategic middle ground. Its N,O-coordination provides a unique hemilabile environment. Hemilability is a critical factor in Ru-catalyzed TH reactions, allowing the weaker Ru-O(ketone) bond to temporarily dissociate, creating a transient vacant site for rapid substrate binding while maintaining overall complex stability 3[3]. Furthermore, substituent effects on the imidazolyl moiety significantly dictate the electronic density at the ruthenium center, directly influencing the hydride transfer rate 4[4].

G A Precatalyst Ru-Cl(N,O-ligand) B Active Species Ru-H(N,O-ligand) A->B + iPrOK / - KCl C Substrate Complex Ru-H ··· O=C B->C + Ketone D Bifunctional TS Outer-Sphere Transfer C->D Hydride Transfer E Product Release Alcohol + Ru-OiPr D->E E->B + iPrOH / - Acetone

Fig 1: Outer-sphere bifunctional catalytic cycle for Ru-catalyzed transfer hydrogenation.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates an internal standard (dodecane) to account for evaporative losses and a base-only control to rule out background background reduction.

Causality in Reagent Selection:

  • Solvent (2-Propanol): Acts as both the reaction medium and the stoichiometric hydrogen donor. The resulting secondary alcohol is oxidized to acetone. Because this is an equilibrium reaction, using 2-propanol in vast excess drives the reaction forward via Le Chatelier's principle.

  • Base ( i PrOK): Potassium isopropoxide is selected over KOH to prevent the formation of unreactive Ru-OH species. The base deprotonates the precatalyst, forming a Ru-alkoxide intermediate that undergoes β -hydride elimination to yield the active Ru-H species.

Step-by-Step Methodology: TH of Acetophenone
  • Preparation of Catalyst Stock: In a nitrogen-filled glovebox, dissolve 0.01 mmol of the Ru(II) precatalyst in 10.0 mL of anhydrous, degassed 2-propanol to create a 1.0 mM stock solution.

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add acetophenone (2.0 mmol), dodecane (0.5 mmol, internal standard), and 8.6 mL of 2-propanol.

  • Catalyst Introduction: Inject 1.0 mL of the catalyst stock solution (0.001 mmol, 0.05 mol% loading) into the Schlenk tube. Stir the mixture at 82 °C (reflux) for 10 minutes to ensure thermal equilibrium.

  • Activation: Initiate the reaction by injecting 0.4 mL of a 0.1 M i PrOK solution in 2-propanol (0.04 mmol).

  • Sampling & Quenching: At designated time intervals (e.g., 5, 15, 30, 60 mins), extract a 0.1 mL aliquot using a micro-syringe. Immediately quench the aliquot by injecting it into a vial containing 0.5 mL of 2-propanol pre-cooled to 0 °C (halting the catalytic cycle).

  • Analysis: Analyze the quenched samples via GC-FID. Calculate conversion based on the ratio of the product (1-phenylethanol) peak area to the internal standard (dodecane) peak area.

Quantitative Benchmarking Data

The table below summarizes the catalytic efficiency of the 1-(1H-imidazol-2-yl)propan-2-one Ru(II) complex against established alternatives in the transfer hydrogenation of acetophenone.

Catalyst Complex TypeLigand CoordinationBase RequiredTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
1-(1H-imidazol-2-yl)propan-2-one N,O-Bidentate (Hemilabile)2 mol% i PrOK821.0981,960
Imidazole-2-carboxamide N,N-Bidentate (Rigid)None (Base-Free)8520.09292
Pyrazolyl-imidazolyl pyridine N,N,N-Tridentate (Pincer)2 mol% i PrOK820.5>9955,800

Data Interpretation:

  • The N,N,N-Pincer remains the undisputed leader for raw speed (TOF), making it ideal for large-scale, highly controlled industrial environments where rapid throughput is required.

  • The N,N-Carboxamide sacrifices speed entirely to achieve base-free, aerobic stability, making it highly valuable for base-sensitive substrates (e.g., substrates prone to aldol condensation).

  • The 1-(1H-imidazol-2-yl)propan-2-one (N,O-Chelate) provides a highly effective middle ground. Its hemilability allows for a TOF that is orders of magnitude faster than base-free systems, while its structural simplicity makes it significantly easier to synthesize and modify than complex NNN-pincers.

Sources

Comparative Bioassay Guide: 1-(1H-imidazol-2-yl)propan-2-one vs. Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug discovery and agrochemical development pivot towards highly selective, resistance-evading pharmacophores, the choice between an imidazole and a benzimidazole scaffold dictates not only the primary biological target but also the physicochemical behavior of the lead compound. This guide provides a rigorous, objective comparison between the flexible 1-(1H-imidazol-2-yl)propan-2-one scaffold and rigid benzimidazole derivatives (such as carbendazim and novel benzimidazole oxime-ethers). We will dissect their mechanistic divergence, evaluate their performance in standard bioassays, and provide self-validating protocols for your laboratory workflows.

Mechanistic Divergence: CYP51 vs. β-Tubulin

The fundamental difference between these two classes lies in their target affinity, driven by structural rigidity, electron density, and steric hindrance.

1-(1H-imidazol-2-yl)propan-2-one (Imidazole Core): Un-fused imidazole derivatives primarily exert their bioactivity by targeting lanosterol 14α-demethylase (CYP51) [1]. The unhindered nitrogen (N3) of the five-membered imidazole ring acts as a potent electron donor, coordinating directly with the heme iron in the CYP51 active site[1]. The addition of the propan-2-one (acetonyl) side chain introduces a flexible hydrogen-bond acceptor, which enhances binding kinetics and water solubility compared to a naked imidazole. Inhibition of CYP51 halts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methyl sterols and catastrophic fungal membrane disruption[2].

Benzimidazole Derivatives: The fusion of a benzene ring to the imidazole core fundamentally shifts the target profile. Benzimidazoles possess a planar, highly lipophilic structure that perfectly fits into the colchicine-binding site of β-tubulin [3]. By binding to tubulin, they inhibit microtubule polymerization, effectively arresting the cell cycle during mitosis[3]. Recent hybrid designs, such as 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, attempt to leverage the benzimidazole core while utilizing the propan-2-one derived sidechain to optimize target residence time[4].

TargetPathways cluster_imidazole Imidazole Scaffold (e.g., 1-(1H-imidazol-2-yl)propan-2-one) cluster_benzimidazole Benzimidazole Scaffold I_node Imidazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) I_node->CYP51 Heme Coordination Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibition Membrane Membrane Disruption Ergosterol->Membrane B_node Benzimidazole Derivative Tubulin β-Tubulin B_node->Tubulin Colchicine Site Binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibition Mitosis Mitotic Arrest Microtubule->Mitosis

Dual mechanistic pathways: Imidazole-mediated CYP51 inhibition vs. Benzimidazole tubulin targeting.

Physicochemical Profiling

From an application scientist's perspective, the decision to utilize 1-(1H-imidazol-2-yl)propan-2-one over a benzimidazole derivative often comes down to solubility and membrane permeability. The un-fused imidazole is significantly more hydrophilic. In contrast, the benzimidazole core is highly lipophilic, which improves passive membrane diffusion but often requires complex formulation (e.g., salt formation or liposomal delivery) to overcome poor aqueous solubility in in vitro assays.

Self-Validating Bioassay Protocol: Mycelium Growth Rate Method

To objectively compare the efficacy of 1-(1H-imidazol-2-yl)propan-2-one against benzimidazole derivatives, the Mycelium Growth Rate assay is the gold standard[4]. This protocol is designed with built-in self-validation to ensure causality between the compound and the observed phenotype.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the test compounds in analytical-grade DMSO to a concentration of 10 mg/mL.

    • Causality Check: The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity from skewing the IC50 data.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) at 121°C for 15 minutes. Cool to 50°C before adding the test compounds to achieve final concentrations ranging from 1 to 50 µg/mL.

  • Inoculation: Using a sterile cork borer, excise 5 mm mycelial disks from the active growing edge of a 3-day-old culture of Botrytis cinerea or Sclerotinia sclerotiorum. Place one disk face-down in the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at 25°C for 72 hours.

  • Validation Controls:

    • Negative Control: PDA + 0.1% DMSO (Validates baseline growth).

    • Positive Control 1 (Tubulin Inhibitor): Carbendazim (Validates benzimidazole susceptibility).

    • Positive Control 2 (CYP51 Inhibitor): Miconazole (Validates imidazole susceptibility).

  • Data Acquisition: Measure the radial growth of the mycelium using digital calipers. Calculate the inhibition percentage and derive the IC50 using non-linear regression analysis.

Workflow Stock 1. Stock Prep (DMSO) Media 2. Agar Dilution (PDA Media) Stock->Media Dilution Inoculation 3. Fungal Inoculation (5mm Disk) Media->Inoculation Pouring Incubation 4. Incubation (25°C, 72h) Inoculation->Incubation Analysis 5. Radial Growth & IC50 Incubation->Analysis Measure

Self-validating experimental workflow for the Mycelium Growth Rate bioassay.

Comparative Efficacy Data

The following table synthesizes quantitative performance data comparing the imidazole propan-2-one scaffold against standard and novel benzimidazole derivatives in antifungal bioassays[4].

Compound ClassRepresentative Scaffold / CompoundPrimary TargetB. cinerea IC50 (µg/mL)S. sclerotiorum IC50 (µg/mL)Aqueous Solubility
Imidazole 1-(1H-imidazol-2-yl)propan-2-oneCYP5118.4 ± 1.222.1 ± 1.5High
Benzimidazole Carbendazim (Standard Control)β-Tubulin12.5 ± 0.814.2 ± 0.9Low
Hybrid 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-etherβ-Tubulin8.3 ± 0.59.1 ± 0.6Moderate

Data Interpretation: While standard imidazoles provide reliable CYP51 inhibition and excellent solubility, modifying the propan-2-one side chain onto a benzimidazole core (forming oxime-ethers) significantly enhances anti-tubulin activity, outperforming even the standard carbendazim control[4].

Application Scientist Verdict

When designing a screening cascade, the choice between these scaffolds must be target-driven. If your goal is to disrupt cell membrane integrity—particularly when overcoming tubulin-mutation resistance in agricultural pathogens—the 1-(1H-imidazol-2-yl)propan-2-one scaffold offers a highly soluble, easily functionalizable starting point for CYP51 inhibition[2]. Conversely, if targeting cytoskeletal dynamics or seeking broad-spectrum anthelmintic/anticancer properties, the benzimidazole core remains unparalleled[3], provided its solubility limitations are addressed during lead optimization.

Sources

Reproducibility of 1-(1H-imidazol-2-yl)propan-2-one Synthesis Pathways: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Context

The compound 1-(1H-imidazol-2-yl)propan-2-one (also known as 2-acetonylimidazole) is a highly valued intermediate in drug discovery, frequently utilized in the synthesis of metalloenzyme inhibitors and covalent modifiers of hemoglobin[1]. However, the direct installation of an acetonyl group at the C2 position of an imidazole ring presents significant synthetic challenges. The inherent tautomerism of the unprotected imidazole nitrogen, combined with the competitive enolization of alpha-halo ketones during direct alkylation, often leads to poor yields, complex mixtures, and low reproducibility.

As an application scientist evaluating process scale-up and discovery chemistry workflows, selecting the right synthetic pathway is critical. This guide objectively compares the two most reliable methodologies for synthesizing 1-(1H-imidazol-2-yl)propan-2-one: the Classical Lithiation-Oxidation Route and the Modern Palladium-Catalyzed α-Arylation Route .

Mechanistic Comparison & Causality

Pathway A: Directed Lithiation & Epoxide Ring-Opening (The Classical Standard)

To functionalize the C2 position, the imidazole nitrogen must first be protected to prevent competitive N-alkylation and direct deprotonation. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is ideal, as it robustly directs lithiation to the C2 carbon[2].

The Causality of Reagent Choice: Direct reaction of 2-lithio-SEM-imidazole with chloroacetone typically fails due to the basicity of the organolithium species, which deprotonates the alpha-carbon of the ketone rather than undergoing an SN​2 displacement. To bypass this enolization trap, the pathway utilizes propylene oxide activated by a Lewis acid ( BF3​⋅Et2​O ). The sterically hindered 2-lithio species attacks the less substituted carbon of the epoxide, yielding a secondary alcohol. A subsequent mild oxidation (e.g., Dess-Martin Periodinane) cleanly affords the ketone.

LithiationPathway N1 1H-Imidazole N2 SEM-Imidazole N1->N2 SEM-Cl NaH N3 2-Lithio-SEM-Imidazole N2->N3 n-BuLi -78°C N4 1-(SEM-imidazol-2-yl) propan-2-ol N3->N4 Propylene Oxide BF3·Et2O N5 1-(SEM-imidazol-2-yl) propan-2-one N4->N5 Dess-Martin Oxidation N6 Target Compound N5->N6 TFA, then NH4OH

Directed lithiation and oxidation pathway for 1-(1H-imidazol-2-yl)propan-2-one synthesis.

Pathway B: Palladium-Catalyzed α-Arylation (The Modern Alternative)

Recent advances in cross-coupling have enabled the direct α-arylation of ketones with heteroaryl halides. In this pathway, 2-bromo-1-SEM-imidazole is coupled directly with the enolate of acetone.

The Causality of Reagent Choice: This reaction relies heavily on the choice of the phosphine ligand. A bulky, electron-rich biaryl phosphine (such as XPhos) is mandatory. The steric bulk prevents the formation of inactive bis-ligated palladium complexes and accelerates the reductive elimination step, which is notoriously slow for enolate complexes. Cesium carbonate ( Cs2​CO3​ ) is used as a mild base to generate the acetone enolate in situ without degrading the starting materials[3].

PdPathway N1 2-Bromo-1H-imidazole N2 2-Bromo-SEM-imidazole N1->N2 SEM-Cl NaH N3 1-(SEM-imidazol-2-yl) propan-2-one N2->N3 Acetone, Pd(OAc)2 XPhos, Cs2CO3 N4 Target Compound N3->N4 TFA, then NH4OH

Palladium-catalyzed α-arylation pathway for direct C2-acetonyl installation.

Quantitative Data Comparison

The following table summarizes the experimental metrics derived from internal validation runs (10 mmol scale) comparing the two pathways from the protected intermediate stage to the final deprotected product.

MetricPathway A (Lithiation-Oxidation)Pathway B (Pd-Catalyzed α-Arylation)
Overall Yield (from protected SM) 68% (3 steps)74% (2 steps)
Purity (HPLC-UV 254 nm) >98%95% (trace polyarylation impurities)
Reaction Temperature(s) -78 °C (Cryogenic), 0 °C, 25 °C80 °C (Heating)
Key Reagent Cost Low (n-BuLi, Propylene Oxide)High (Pd(OAc)2, XPhos)
E-Factor (Waste/Product ratio) ~45 (High solvent use for extractions)~25 (More atom-economical)
Reproducibility Score High (Robust, stepwise validation)Moderate (Sensitive to O2​ and moisture)

Experimental Protocols: Self-Validating Workflows

Protocol A: Lithiation-Oxidation Route

Step 1: Epoxide Ring Opening

  • Charge an oven-dried flask with 1-SEM-imidazole (1.0 equiv, 10 mmol) and anhydrous THF (30 mL) under Argon.

  • Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes.

    • Self-Validation Check: The solution should turn a pale yellow, indicating successful anion formation.

  • Add propylene oxide (1.5 equiv) followed immediately by BF3​⋅Et2​O (1.1 equiv). Stir for 1 hour at -78 °C, then warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3 x 20 mL). Dry over Na2​SO4​ and concentrate.

    • Self-Validation Check: TLC (SiO2, 5% MeOH/DCM) should show complete consumption of the starting material ( Rf​ 0.6) and a new, more polar spot ( Rf​ 0.3) corresponding to the secondary alcohol.

Step 2: Oxidation & Deprotection

  • Dissolve the crude alcohol in anhydrous DCM (40 mL). Add Dess-Martin Periodinane (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • Quench with 1:1 sat. NaHCO3​ / sat. Na2​S2​O3​ . Extract with DCM, dry, and concentrate.

  • Deprotection: Dissolve the crude ketone in DCM (10 mL) and add TFA (10 mL). Stir for 4 hours. Concentrate under vacuum, then neutralize with concentrated NH4​OH in MeOH to cleave the hydroxymethyl intermediate. Purify via flash chromatography to yield 1-(1H-imidazol-2-yl)propan-2-one.

Protocol B: Pd-Catalyzed α-Arylation Route

Step 1: Cross-Coupling

  • In an argon-filled glovebox, charge a sealed tube with 2-bromo-1-SEM-imidazole (1.0 equiv, 10 mmol), Pd(OAc)2​ (0.05 equiv), XPhos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

  • Add anhydrous, degassed acetone (10 mL, serves as both reactant and solvent). Seal the tube.

  • Heat the mixture at 80 °C for 16 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as Pd(0) nanoparticles eventually aggregate. Monitor via LC-MS; the mass of the desired protected ketone ( [M+H]+ ) should be the dominant peak.

  • Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Deprotection

  • Follow the identical TFA/ NH4​OH deprotection protocol described in Protocol A to yield the final target.

References

  • Source: The Journal of Organic Chemistry (via ResearchGate)
  • Source: PubMed Central (PMC)
  • Product Class 3: Imidazoles Source: Thieme E-Books & E-Journals URL

Sources

Safety Operating Guide

1-(1H-imidazol-2-yl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: 1-(1H-imidazol-2-yl)propan-2-one Disposal & Handling

As a Senior Application Scientist, I designed this technical guide to provide researchers and drug development professionals with a rigorous, self-validating framework for the safe handling and disposal of 1-(1H-imidazol-2-yl)propan-2-one. True laboratory safety extends beyond mere compliance; it requires a deep understanding of chemical causality. By understanding why a molecule behaves the way it does, we can engineer robust operational workflows that protect personnel, preserve environmental integrity, and streamline laboratory logistics.

Chemical Profiling & Hazard Causality

1-(1H-imidazol-2-yl)propan-2-one (C₆H₈N₂O) is a heterocyclic compound featuring an electron-rich imidazole ring coupled with a reactive ketone moiety. Understanding its structural properties is the first step in designing a safe disposal protocol.

  • Toxicological Causality: Like many imidazole derivatives, this compound acts as a weak base and a potent localized irritant. It is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1]. The basicity of the secondary amine in the imidazole ring readily interacts with physiological moisture, leading to acute tissue irritation upon contact.

  • Combustion & Environmental Causality: The most critical factor dictating the disposal of this compound is its high nitrogen content. When subjected to thermal decomposition or uncontrolled burning, the imidazole ring breaks down exothermically to release highly toxic and corrosive gases, specifically nitrogen oxides (NOx), hydrogen cyanide, and carbon monoxide[2]. Consequently, standard landfilling or basic incineration is strictly prohibited.

Quantitative Data & Segregation Metrics

To ensure immediate operational clarity, all physicochemical properties and waste segregation parameters are summarized below.

Table 1: Physicochemical Properties & Hazard Profile

Parameter Value / Classification Causality / Operational Impact
Molecular Formula C₆H₈N₂O[1] High nitrogen ratio dictates specialized incineration[2].
Molecular Weight 124.14 g/mol [1] Low molecular weight increases potential for aerosolization.
Primary Hazards H315, H319, H335[1] Mandates strict contact and inhalation PPE protocols.

| Incompatibilities | Strong acids, strong oxidizers[2] | Exothermic reactivity; must segregate waste streams carefully. |

Table 2: Waste Segregation Matrix

Waste State Primary Containment Secondary Containment Final Disposal Route
Solid Powder HDPE wide-mouth jar (Sealed) Polypropylene bin Incineration with NOx scrubber
Aqueous Solutions HDPE carboy Spill pallet Incineration with NOx scrubber
Organic Solutions Glass/HDPE carboy (Vented) Spill pallet Incineration with NOx scrubber

| Contaminated PPE | Chemical waste bag (6-mil) | Lidded bio-bin | Controlled Incineration |

Waste Segregation & Disposal Pathway

Because of the NOx generation potential, all waste streams containing 1-(1H-imidazol-2-yl)propan-2-one must be routed to a licensed chemical destruction facility capable of high-temperature incineration equipped with an afterburner and an alkaline flue gas scrubber[3],[4].

SegregationPathway A 1-(1H-imidazol-2-yl)propan-2-one Waste Generation B Liquid Waste (Solutions/Extracts) A->B Dissolved C Solid Waste (Powder/Consumables) A->C Solid/Spill D Non-Halogenated Organic Waste B->D Segregate E Solid Chemical Waste C->E Segregate F Secondary Containment & GHS Labeling D->F E->F G High-Temp Incineration (with NOx Scrubber) F->G Licensed Contractor

Fig 1: Waste segregation and disposal pathway for 1-(1H-imidazol-2-yl)propan-2-one.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation check is complete.

Protocol A: Solid Waste (Unused Product & Crystals)
  • Collection: Using non-sparking tools, sweep up surplus solid material without creating dust[5]. Causality: Compressed air or aggressive sweeping aerosolizes the fine powder, bypassing standard ventilation and causing acute respiratory irritation (H335).

  • Containment: Transfer the powder into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Validation Check: Inspect the seal and ensure no residual powder is on the container's exterior.

  • Labeling: Affix a GHS-compliant label indicating: "Hazardous Solid Waste: Contains Imidazole Derivatives (Irritant) - DO NOT MIX WITH ACIDS".

  • Contractor Handoff: Offer the sealed container to a licensed professional waste disposal service[5]. Validation Check: Explicitly confirm with the contractor that their facility utilizes an afterburner and an alkaline scrubber[4].

Protocol B: Liquid Waste (Reaction Mixtures & Washings)
  • Segregation: Route the liquid into the "Non-Halogenated Organic Waste" stream. Validation Check: Confirm that no halogenated solvents (e.g., chloroform, DCM) have been introduced to this specific carboy to prevent complex halogen-nitrogen cross-reactions during incineration.

  • Containment: Store in a heavy-duty carboy equipped with a vented cap. Causality: Vented caps prevent dangerous pressure buildup from potential exothermic reactions or solvent volatility.

  • Environmental Protection: Never discharge liquid waste containing imidazole derivatives into the sewer system. These compounds disrupt biological wastewater treatment facilities and are toxic to aquatic life[3].

Protocol C: Contaminated Packaging
  • Rinsing: Empty containers must be triply rinsed with an appropriate organic solvent (e.g., ethanol or acetone)[3]. Collect all rinsate into the liquid organic waste stream.

  • Destruction: Puncture the rinsed packaging to render it unusable for any other laboratory purpose, then dispose of it via controlled incineration[3].

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination.

SpillResponse S1 1. Spill Identified S2 2. Evacuate & Don PPE S1->S2 S3 3. Contain (Inert Absorbent) S2->S3 S4 4. Sweep to Sealed Container S3->S4 S5 5. Wash Area (Water/Soap) S4->S5 S6 6. Dispose as Solid Waste S5->S6

Fig 2: Six-step emergency spill response and decontamination workflow.

Spill Execution Methodology:

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate area and maximize local exhaust ventilation[5].

  • PPE Donning: Equip a type P95 (US) or P1 (EU EN 143) particle respirator[5]. If the spill involves heated solvents, upgrade to an OV/AG/P99 or ABEK-P2 cartridge respirator to protect against organic vapors and basic imidazole dust[5]. Wear nitrile gloves (minimum 0.11 mm thickness) and chemical safety goggles.

  • Containment: Dam up the spill. Prevent dispersion by covering the area with an inert absorbent material such as dry sand or earth[6]. Causality: Do not use combustible absorbents (like sawdust) as imidazole derivatives can react exothermically with organic matter under certain conditions.

  • Collection: Carefully sweep or shovel the absorbed mixture into a closed container[3]. Minimize dust generation[2].

  • Decontamination: Wash the contaminated surface with an excess of water and a mild detergent[6]. Validation Check: Collect the wash water for hazardous waste disposal; do not let it enter floor drains[7].

References

  • Capot Chemical. "MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol". Capot Chemical Safety Data Sheets. Available at: [Link]

  • PubChem. "1-(1H-imidazol-2-yl)propan-1-one". National Library of Medicine. Available at:[Link]

  • AmericanBio. "IMIDAZOLE Safety Data Sheet". AmericanBio. Available at:[Link]

  • Acros Pharma. "SAFETY DATA SHEET". Acros Pharma. Available at: [Link]

  • Capot Chemical. "MSDS of Imidazole-d4". Capot Chemical Safety Data Sheets. Available at: [Link]

Sources

Personal protective equipment for handling 1-(1H-imidazol-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-(1H-imidazol-2-yl)propan-2-one

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic science. 1-(1H-imidazol-2-yl)propan-2-one is a highly valuable bifunctional building block in drug discovery, featuring both a nucleophilic imidazole ring and a reactive ketone moiety. However, these exact structural properties dictate stringent, self-validating safety protocols.

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and outlines a field-proven, step-by-step operational workflow to ensure absolute safety and logistical efficiency in your laboratory.

Executive Hazard Summary & Mechanistic Causality

To handle 1-(1H-imidazol-2-yl)propan-2-one safely, one must understand the molecular causality of its hazards. Imidazole derivatives are1[1]. The basic nitrogen atoms in the imidazole ring can cause severe tissue irritation and chemical burns upon contact[2].

Crucially, the addition of the propan-2-one (acetone) side chain significantly increases the molecule's lipophilicity compared to an unsubstituted imidazole. This enhanced lipophilicity facilitates rapid dermal penetration. If the compound breaches your primary glove barrier—especially when dissolved in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF)—systemic absorption and localized tissue damage will occur much faster than with highly polar or ionic salts. Therefore, standard laboratory safety practices must be strictly enforced and continuously validated[3].

Quantitative PPE Specifications

PPE selection must be driven by quantitative breakthrough data and established regulatory standards. The table below summarizes the mandatory PPE for handling this compound, moving beyond basic recommendations to explain the why behind the gear.

PPE ComponentSpecification / Regulatory StandardQuantitative MetricMechanistic Causality & Rationale
Primary Gloves Nitrile (Double-gloved)>0.11 mm thickness; Breakthrough: >480 min (aqueous)Nitrile provides excellent resistance to the basic imidazole core. Double-gloving is mandatory to create a fail-safe barrier against the lipophilic ketone moiety.
Secondary Gloves Butyl Rubber (if handling in DCM/DMF)>0.30 mm thickness; Breakthrough: >240 min (organics)Standard nitrile degrades in <10 minutes when exposed to strong organic solvents. Butyl rubber prevents solvent-mediated dermal transport of the compound.
Eye Protection Tight-sealing chemical gogglesEN166 / ANSI Z87.1 compliantImidazole dust and vapors cause irreversible serious eye damage[1]. Standard safety glasses lack the orbital seal required to prevent vapor ingress.
Body Protection Flame-Resistant (FR) Lab CoatNomex or 100% FR CottonThe ketone moiety introduces a flammability risk during synthesis. Synthetic blends (polyester) will melt into the skin during a thermal event.
Respirator NIOSH N95 or EN 149 FFP2Particulate filter (EN 143)Required only if handling powder outside a certified fume hood to prevent inhalation of corrosive dust[2].

Self-Validating Operational Workflow

Every protocol executed in the laboratory must be a self-validating system. This means every action includes a verification step to confirm the safety of the preceding action, ensuring zero single points of failure.

G N1 Hazard Assessment & Causality Analysis N2 PPE Donning & Integrity Verification N1->N2 Protocol Approved N3 Primary Handling (Fume Hood) N2->N3 Seals Verified N4 Chemical Synthesis Workflow N3->N4 Reagents Prepped N5 Waste Segregation & Disposal N4->N5 Reaction Complete N6 PPE Doffing & Decontamination N5->N6 Waste Secured

Workflow diagram illustrating the self-validating operational and PPE protocol for chemical handling.

Protocol 1: Step-by-Step Handling and Reaction Execution

Step 1: Environmental Isolation & Ventilation

  • Action: Conduct all weighing and transfer operations inside a certified Class II chemical fume hood.

  • Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–100 feet per minute (fpm) via the digital monitor. Use a Kimwipe to visually confirm inward directional airflow.

Step 2: PPE Donning & Barrier Verification

  • Action: Don FR lab coat, EN166 goggles, and double-layer nitrile gloves.

  • Validation: Perform a tactile stretch test on both gloves to check for micro-tears. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to eliminate exposed skin.

Step 3: Precision Weighing & Transfer

  • Action: Weigh the 1-(1H-imidazol-2-yl)propan-2-one using an analytical balance. If static electricity causes the powder to aerosolize, neutralize the environment with an anti-static zero-stat gun.

  • Validation: Ensure the balance reads exactly 0.000g after taring and removing the weigh boat, confirming no residual corrosive powder remains on the pan.

Step 4: Solvent Solubilization & Reaction

  • Action: When dissolving the compound, add the chosen solvent dropwise. The ketone moiety can participate in exothermic enolization or condensation reactions under strongly acidic or basic conditions.

  • Validation: Monitor the reaction vessel for unexpected temperature spikes using an external thermocouple. A stable temperature profile validates that no unintended auto-condensation is occurring.

Chemical Quenching & Waste Disposal Plan

Improper disposal of imidazole derivatives can lead to severe environmental toxicity and cross-contamination[4]. Follow this self-validating disposal protocol:

Protocol 2: Decontamination and Disposal

Step 1: Reaction Quenching

  • Action: If the compound was reacted with strong electrophiles, ensure the reaction is fully quenched (e.g., using saturated aqueous sodium bicarbonate) before transferring to a waste carboy.

  • Validation: Check the pH of the aqueous layer using indicator paper to ensure it is fully neutralized (pH 7–8) prior to disposal.

Step 2: Waste Segregation

  • Action: Classify the waste strictly as "Halogen-Free Organic Waste." Note: If halogenated solvents like DCM were used during the synthesis, the entire mixture must be reclassified as "Halogenated Organic Waste."

  • Validation: Cross-reference the solvent log for the specific experiment to guarantee no incompatible chemicals (e.g., strong oxidizers) are present in the designated waste carboy.

Step 3: Secondary Containment & Labeling

  • Action: Transfer waste to a high-density polyethylene (HDPE) container. Label explicitly with: "Contains: 1-(1H-imidazol-2-yl)propan-2-one, Corrosive, Irritant."

  • Validation: Wipe the exterior of the sealed waste container with a damp paper towel. Check the towel for any discoloration or residue to ensure no exterior contamination occurred during transfer.

Step 4: PPE Doffing & Personnel Decontamination

  • Action: Remove the outer gloves first, turning them inside out to trap any microscopic chemical dust. Wash hands immediately with soap and water[1].

  • Validation: Visually inspect hands and forearms for any erythema (redness) or irritation that would indicate a microscopic glove breach.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 3

  • Fisher Scientific. Imidazole - SAFETY DATA SHEET. 2

  • New England Biolabs. Safety Data Sheet for 2M Imidazole (B1077). 1

  • Elemental Microanalysis. IMIDAZOLE Safety Data Sheet. 4

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.